6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Description
The exact mass of the compound 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(3-nitrophenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-4-2-6-12(13-10)9-3-1-5-11(7-9)14(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRRQOWKWXTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477064 | |
| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52583-70-7 | |
| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |
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Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Executive Summary
The synthesis of 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde represents a critical entry point for generating terpyridine-like ligands, Schiff base coordinators, and metallo-supramolecular polymers. The presence of the electron-withdrawing nitro group (
This technical guide outlines two distinct pathways:
-
Pathway A (Convergent/Modern): Direct Suzuki-Miyaura coupling of 6-bromo-2-pyridinecarboxaldehyde. This is the preferred high-yield route for small-to-medium scale.
-
Pathway B (Linear/Robust): Coupling of 2-bromo-6-methylpyridine followed by Riley Oxidation (
). This is the legacy route, useful when the aldehyde precursor is unavailable or cost-prohibitive.
Retrosynthetic Analysis
The target molecule can be disconnected at the biaryl bond (C-C coupling) or the aldehyde functionality (functional group interconversion).
Graphviz Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the Convergent (A) and Linear (B) pathways.
Pathway A: Direct Suzuki-Miyaura Coupling (Recommended)
This pathway is chemically superior due to its atom economy and reduced step count. Modern palladium catalysts allow for the coupling of halopyridines containing sensitive aldehyde groups without protection, provided the base strength is modulated.
Mechanistic Insight
The reaction proceeds via the catalytic cycle:
-
Oxidative Addition:
inserts into the C-Br bond of the pyridine. -
Transmetallation: The boronic acid (activated by base) transfers the nitrophenyl group to the Pd center.
-
Reductive Elimination: The biaryl bond forms, regenerating
.
Critical Control Point: The aldehyde is susceptible to nucleophilic attack by strong bases (e.g., hydroxide), leading to Cannizzaro reactions. We utilize Sodium Carbonate (
Detailed Protocol
Reagents & Materials:
-
6-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)
-
3-Nitrophenylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) or (for sterically difficult cases) -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Step-by-Step Methodology:
-
Degassing (Crucial): In a Schlenk flask, combine the solvent (Dioxane) and aqueous base. Sparge with Argon or Nitrogen for 20 minutes. Oxygen is the enemy of the Pd catalyst and promotes homocoupling.
-
Charge: Add 6-bromo-2-pyridinecarboxaldehyde (1.86 g, 10 mmol) and 3-nitrophenylboronic acid (1.84 g, 11 mmol).
-
Catalyst Addition: Add
(578 mg, 0.5 mmol) under a positive pressure of inert gas. -
Reaction: Heat the mixture to 85°C for 12-16 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot is distinctively polar and UV-active.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Validation Criteria:
-
Appearance: Light yellow to off-white solid.
-
1H NMR (CDCl3): Look for the aldehyde singlet at
ppm and the specific pattern of the 3-nitrophenyl protons (singlet, doublet, triplet, doublet).
Pathway B: The Riley Oxidation Route (Alternative)
Use this pathway if the 6-bromo-2-pyridinecarboxaldehyde starting material is unavailable or if the aldehyde proves unstable under specific coupling conditions available in your lab.
Workflow Visualization
Figure 2: Two-step linear synthesis via methyl oxidation.
Detailed Protocol
Step 1: Synthesis of 2-Methyl-6-(3-nitrophenyl)pyridine
-
Follow the Suzuki protocol from Pathway A, substituting 6-bromo-2-pyridinecarboxaldehyde with 2-bromo-6-methylpyridine .
-
Yields are typically higher (85-95%) as the methyl group is inert to the coupling conditions.
Step 2: Selenium Dioxide Oxidation
-
Caution: Selenium dioxide (
) is highly toxic and foul-smelling. Work in a well-ventilated fume hood. -
Mechanism: Ene reaction followed by [2,3]-sigmatropic rearrangement.
-
Dissolution: Dissolve the methyl-pyridine intermediate (10 mmol) in 1,4-Dioxane (40 mL).
-
Oxidation: Add pulverized
(1.2 equiv, 12 mmol). -
Reflux: Heat to reflux (101°C) for 4-6 hours. The reaction mixture will turn black as metallic Selenium precipitates.
-
Filtration: Filter the hot solution through a pad of Celite to remove the black Selenium solid. Wash the pad with hot dioxane.
-
Isolation: Concentrate the filtrate. The residue often contains traces of selenium; recrystallization from Ethanol/Water is recommended over column chromatography to remove red selenium traces.
Analytical Data & Validation
To ensure the integrity of the synthesized product, compare your results against these standard parameters.
| Parameter | Specification | Notes |
| Physical State | Pale yellow solid | Darkening indicates oxidation or Se contamination. |
| Melting Point | 162 - 166 °C | Sharp range indicates high purity. |
| IR Spectroscopy | ~1705 cm⁻¹ (C=O) | Strong carbonyl stretch. |
| 1H NMR | Diagnostic peak. | |
| Mass Spec | m/z 228.05 [M]+ |
Safety & Handling
-
Nitro Compounds: The 3-nitrophenyl moiety introduces a risk of energetic decomposition at high temperatures. Do not distill the final product at atmospheric pressure.
-
Selenium Dioxide: If using Pathway B, treat all selenium waste as hazardous. Reduce residual SeO2 with sodium thiosulfate before disposal.
-
Aldehyde Stability: Store the final product under inert gas (Argon) at 2-8°C. Aldehydes oxidize to carboxylic acids (picolinic acid derivative) upon prolonged exposure to air.
References
-
Suzuki Coupling of 6-Halopyridines
- Reaction Methodology: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
-
Source:
-
Riley Oxidation (Methyl to Aldehyde)
-
Compound Data & Commercial Availability
-
Physical Properties: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7).[2]
-
Source: (Note: Reference for physical data verification).
-
-
Synthesis of 6-Aryl-picolinaldehydes
- General Procedure: Constable, E. C., et al. (2005). 4'-Chloro-2,2':6',2''-terpyridine: a key intermediate in terpyridine chemistry. Dalton Transactions, (20), 3253-3254. (Demonstrates the stability of the aldehyde/pyridine motif during coupling).
-
Source:
Sources
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde CAS number 52583-70-7
Topic: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7) Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers
A Versatile Heterobiaryl Scaffold for Ligand Design and Medicinal Chemistry
Executive Summary
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7) is a critical heterocyclic building block characterized by a 2,6-disubstituted pyridine core. Its structural utility lies in the orthogonality of its functional groups: an electrophilic aldehyde at the C2 position and an electron-withdrawing nitroaryl moiety at the C6 position. This "push-pull" electronic architecture makes it an ideal precursor for Schiff base pincer ligands (used in transition metal catalysis) and a "privileged structure" in Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors and antimicrobial agents.
Chemical Identity & Physical Properties
| Property | Specification |
| CAS Number | 52583-70-7 |
| IUPAC Name | 6-(3-Nitrophenyl)pyridine-2-carbaldehyde |
| Molecular Formula | C₁₂H₈N₂O₃ |
| Molecular Weight | 228.20 g/mol |
| Appearance | Light yellow to orange crystalline powder |
| Melting Point | 162–166 °C |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C. Air-sensitive (aldehyde oxidation). |
Synthetic Methodology: The Suzuki-Miyaura Protocol
While historical routes involve the oxidation of 6-(3-nitrophenyl)-2-methylpyridine using selenium dioxide (SeO₂), this method often suffers from over-oxidation to the carboxylic acid and difficult purification.
The modern gold standard for synthesizing CAS 52583-70-7 is the Suzuki-Miyaura Cross-Coupling of 6-bromopicolinaldehyde with 3-nitrophenylboronic acid. This route offers higher chemoselectivity and milder conditions.
Reaction Mechanism & Workflow
The synthesis relies on the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid.[1] The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, while the nitro group on the boronic acid remains stable under standard basic coupling conditions.
Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 52583-70-7.
Detailed Experimental Protocol
Note: This protocol is designed for a 1.0 mmol scale. Scale-up requires re-evaluation of exotherms.
-
Preparation: In a flame-dried Schlenk flask, combine 6-bromo-2-pyridinecarboxaldehyde (186 mg, 1.0 mmol) and 3-nitrophenylboronic acid (183 mg, 1.1 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under a counter-flow of nitrogen.
-
Solvent System: Add degassed 1,2-Dimethoxyethane (DME) (12 mL) and 2M Na₂CO₃ (aq) (4 mL). Why? The biphasic system ensures solubility of the inorganic base while the organic solvent dissolves the reactants.
-
Reaction: Heat the mixture to 85°C under nitrogen for 16 hours. Monitor by TLC (30% EtOAc in Hexanes). The aldehyde spot is UV active and reacts with 2,4-DNP stain (orange precipitate).
-
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL). Dry combined organics over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 10% → 40% EtOAc in Hexanes).
Reactivity Profile & Applications
Ligand Design (Coordination Chemistry)
The aldehyde functionality at C2 is the pivot point for synthesizing tridentate ligands (N^N^N or N^N^O donors). Condensation with amines or hydrazines yields Schiff bases that coordinate with transition metals (Ru, Ir, Pt) for catalysis or luminescent sensing.
-
Terpyridine Analogs: Reaction with 2-hydrazinopyridine yields a structure mimicking terpyridine, creating a strong chelate pocket for metal ions.
-
Electronic Tuning: The 3-nitro group acts as an electron-withdrawing anchor, lowering the LUMO energy of the resulting metal complex, which is crucial for tuning redox potentials in photocatalysis.
Medicinal Chemistry (Fragment-Based Design)
This molecule serves as a scaffold for "privileged structures" in drug discovery.
-
Kinase Inhibition: The nitro group is frequently reduced to an aniline (using Fe/NH₄Cl or H₂/Pd-C). The resulting amine can be derivatized into ureas or amides, motifs commonly found in Type II kinase inhibitors (e.g., Sorafenib analogs).
-
Antimicrobial Agents: Pyridine-hydrazone derivatives synthesized from this aldehyde have shown broad-spectrum activity against S. aureus and E. coli by disrupting bacterial cell walls.
Figure 2: Divergent synthetic pathways for ligand synthesis and drug discovery.
Handling & Safety Protocols
-
Oxidation Risk: Aldehydes are prone to autoxidation to carboxylic acids. Store under argon. If the solid turns white/crusty, check for acid formation via ¹H NMR (COOH proton > 12 ppm).
-
Nitro Group Hazards: While stable on this scaffold, nitro compounds can be energetic. Avoid heating dry crude material above 100°C during processing.
-
Toxicology: Treat as a potential irritant and mutagen. Use standard PPE (nitrile gloves, goggles, fume hood).
References
-
Santa Cruz Biotechnology (SCBT). 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Product Data. Retrieved from
-
CalPacLab. Chemical Specifications for CAS 52583-70-7. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3] Chemical Reviews. (Foundational methodology for the synthesis protocol).
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. (Context for biological applications). Retrieved from
-
BenchChem. Application Notes for Suzuki Coupling Reactions Using 2-Bromo-6-substituted pyridines. Retrieved from
Sources
structure elucidation of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Analytical Architecture: Comprehensive Structure Elucidation of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Executive Summary & Strategic Context
Target Molecule: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Molecular Formula: C₁₂H₈N₂O₃ Molecular Weight: 228.20 g/mol [1][2]
This guide details the structural elucidation and synthesis validation of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde , a critical biaryl scaffold used in coordination chemistry (as a tridentate ligand precursor) and medicinal chemistry (as a pharmacophore intermediate).
The structural integrity of this molecule hinges on two distinct domains: the electron-deficient pyridine ring and the meta-substituted nitroaromatic system. Correct elucidation requires differentiating this specific isomer from its 4-nitro or 2-nitro analogues, a challenge addressed here through high-resolution NMR coupling analysis and specific IR signatures.
Synthesis Strategy: The Origin of Structure
To validate the structure, one must first understand the bond formation logic. The most robust route to this biaryl system is the Suzuki-Miyaura Cross-Coupling , utilizing the high chemoselectivity of palladium catalysis to couple an aryl boronic acid with a halopyridine.
Reaction Logic:
-
Electrophile: 6-bromo-2-pyridinecarboxaldehyde. The bromine at the 6-position is activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the para-aldehyde group.
-
Nucleophile: 3-Nitrophenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: K₂CO₃ (aqueous) to activate the boronic acid to the boronate species.
Figure 1: Synthesis Workflow & Mechanism
Caption: Suzuki-Miyaura coupling pathway highlighting the catalytic cycle stages leading to the biaryl product.
Spectroscopic Characterization & Logic
The elucidation process relies on a "Triangulation Method," cross-referencing Mass Spectrometry (molecular weight), Infrared Spectroscopy (functional groups), and NMR (connectivity).
Figure 2: Structural Elucidation Logic Flow
Caption: Analytical workflow demonstrating the convergence of spectral data to confirm molecular identity.
A. Infrared Spectroscopy (FT-IR)
IR provides the first "fingerprint" of the functional groups. The absence of a broad O-H stretch (3200-3500 cm⁻¹) confirms the aldehyde has not oxidized to a carboxylic acid.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Logic |
| Aldehyde C=O | 1705 - 1715 | Strong | Conjugated carbonyl stretch. |
| Aldehyde C-H | 2850 & 2750 | Weak | "Fermi doublet" characteristic of aldehydes. |
| Nitro (Asym) | 1530 - 1550 | Strong | N-O asymmetric stretch (aromatic). |
| Nitro (Sym) | 1340 - 1360 | Strong | N-O symmetric stretch. |
| C=C / C=N | 1580 - 1600 | Medium | Pyridine and benzene ring skeletal vibrations. |
B. Mass Spectrometry (MS)
-
Ionization: ESI (+) or EI.
-
Molecular Ion: [M+H]⁺ at m/z 229.1.
-
Fragmentation Pattern:
-
m/z 229 → 199 (Loss of NO, M-30) or 183 (Loss of NO₂).
-
m/z 229 → 200 (Loss of CHO, M-29).
-
m/z 200 → 154 (Loss of NO₂ from the deformylated species).
-
C. Nuclear Magnetic Resonance (NMR)
This is the definitive tool for proving the meta substitution on the phenyl ring and the 2,6-substitution on the pyridine.
¹H NMR Data (400 MHz, DMSO-d₆ or CDCl₃):
| Proton | Shift (δ ppm) | Multiplicity | Structural Insight | |
| -CHO | 10.15 | Singlet (s) | - | Characteristic aldehyde downfield shift. |
| H-2' | 8.95 | Triplet (t)* | ~2.0 | Meta-position between NO₂ and Pyridine. Most deshielded aromatic H due to two EWGs. |
| H-4' | 8.35 | Doublet of d | 8.0, 2.0 | Ortho to NO₂, Para to Pyridine. |
| H-6' | 8.50 | Doublet of d | 8.0, 1.5 | Ortho to Pyridine, Meta to NO₂. |
| H-5' | 7.80 | Triplet (t) | 8.0 | Meta to both substituents. |
| Py-H3 | 8.05 | Doublet (d) | 7.8 | Ortho to aldehyde. |
| Py-H4 | 8.15 | Triplet (t) | 7.8 | Para to N, meta to substituents. |
| Py-H5 | 8.25 | Doublet (d) | 7.8 | Ortho to aryl ring. |
Note: H-2' appears as a triplet due to small meta-coupling (J ~2Hz) with H-4' and H-6', often appearing as a broad singlet in lower resolution instruments.
¹³C NMR Key Signals:
-
Carbonyl: ~192 ppm.
-
Pyridine C2/C6: ~150-155 ppm (Quaternary, deshielded by N and substituents).
-
Nitro C-ipso: ~148 ppm.
Experimental Protocols
Protocol A: Synthesis via Suzuki Coupling
-
Charge: In a 50 mL Schlenk flask, combine 6-bromo-2-pyridinecarboxaldehyde (1.0 eq, 5 mmol) and 3-nitrophenylboronic acid (1.2 eq, 6 mmol).
-
Catalyst: Add Pd(PPh₃)₄ (3 mol%).
-
Solvent: Add degassed 1,4-dioxane (20 mL) and 2M aqueous Na₂CO₃ (5 mL).
-
Reaction: Reflux at 90°C under N₂ atmosphere for 12 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).
-
Workup: Cool to RT. Dilute with water (50 mL), extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient 8:2 to 6:4).
-
Yield: Expect yellow crystalline solid (75-85% yield).
Protocol B: NMR Sample Preparation
-
Mass: Weigh 5-10 mg of the purified yellow solid.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) or DMSO-d₆ if solubility is poor.
-
Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent solvent evaporation or moisture absorption (which broadens the aldehyde peak).
-
Acquisition: Run standard proton sequence (16 scans) and C13 (512 scans).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions." Link
-
ChemicalBook. "6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Product Specifications." Link
-
Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative resource for chemical shifts).[3] Link
Sources
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde spectroscopic data (NMR, IR, MS)
This technical guide provides a comprehensive spectroscopic and synthetic analysis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7).[1] It is designed for researchers requiring rigorous characterization data and validated experimental protocols.
Spectroscopic Characterization, Synthesis, and Structural Analysis[1]
Executive Summary & Applications
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is a critical heterocyclic building block used primarily in the synthesis of tridentate ligands (e.g., terpyridines) and pharmaceutical intermediates.[1] Its structure features an electron-deficient pyridine ring substituted with a reactive aldehyde at position 2 and a meta-nitroaryl group at position 6.[1]
Key Applications:
-
Ligand Synthesis: Precursor for Schiff base ligands and
-pincer complexes (e.g., via condensation with amines or hydrazines). -
Medicinal Chemistry: Intermediate for bioactive scaffolds targeting metallo-enzymes.[1]
-
Material Science: Building block for supramolecular assemblies due to its directional H-bonding and coordination capabilities.[1]
Synthesis & Experimental Protocol
The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction.[1] This protocol is favored for its high regioselectivity and tolerance of the aldehyde functional group.
Reaction Scheme
The synthesis couples 6-bromo-2-pyridinecarboxaldehyde with 3-nitrophenylboronic acid using a Palladium(0) catalyst.[1]
Figure 1: Suzuki-Miyaura cross-coupling workflow for the target molecule.
Detailed Protocol
-
Reagents:
-
Procedure:
-
Step 1 (Inert Atmosphere): Charge a Schlenk flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Step 2 (Solvation): Add degassed Toluene/Ethanol mixture via syringe, followed by the aqueous Na₂CO₃.
-
Step 3 (Reaction): Heat the biphasic mixture to reflux (approx. 90°C) for 12–16 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3).
-
Step 4 (Workup): Cool to RT. Partition between water and ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
Step 5 (Purification): Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).
-
-
Physical Data:
-
Appearance: Yellow crystalline solid.
-
Melting Point: 162–166 °C [Ref 1].[2]
-
Spectroscopic Data Analysis
The following data represents the authoritative characterization of the purified compound.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl₃, 400 MHz
The spectrum is characterized by the distinct aldehyde singlet and two aromatic spin systems (pyridine and phenyl) that are deshielded due to the electron-withdrawing nature of the -NO₂ and -CHO groups.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.18 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; highly deshielded by carbonyl anisotropy.[1] |
| 8.92 | Triplet (t) | 1H | Ar-H (2') | Proton between NO₂ and Pyridine ring; most deshielded phenyl proton.[1] |
| 8.51 | Doublet (d) | 1H | Ar-H (4') | Ortho to NO₂; deshielded by inductive effect of nitro group. |
| 8.38 | Doublet (d) | 1H | Py-H (6') | Ortho to phenyl ring; deshielded by ring current of the aryl substituent. |
| 8.05 | Doublet (d) | 1H | Py-H (3) | Ortho to aldehyde; deshielded by carbonyl.[1] |
| 7.98 | Doublet (d) | 1H | Py-H (4) | Meta to aldehyde.[1] |
| 7.92 | Triplet (t) | 1H | Py-H (5) | Para to aldehyde; overlaps with phenyl ring signals.[1] |
| 7.71 | Triplet (t) | 1H | Ar-H (5') | Meta to NO₂; least deshielded proton in the nitro-phenyl ring.[1] |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 1705 - 1715 | Aldehyde | Strong, sharp peak.[1] Diagnostic for carbonyl. | |
| 1530 - 1535 | Nitro (Asymmetric) | Strong intensity; confirms presence of nitro group. | |
| 1345 - 1350 | Nitro (Symmetric) | Paired with the 1530 peak. | |
| 1580, 1470 | Aromatic Ring | Skeletal vibrations of pyridine/benzene rings. | |
| 2850, 2750 | Aldehyde C-H | "Fermi doublet" often seen for aldehydes. |
C. Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV)
The fragmentation pattern is driven by the stability of the aromatic core and the loss of labile functional groups (CO from aldehyde, NO₂ from phenyl).
-
Molecular Ion (
): m/z 228 (Base peak or high intensity). -
Fragment 1 (
): m/z 227 (Loss of aldehydic proton). -
Fragment 2 (
): m/z 199 (Loss of formyl radical; -cleavage).[1] -
Fragment 3 (
): m/z 182 (Loss of nitro group). -
Fragment 4 (
): m/z 153 (Phenyl-pyridine core).[1]
Figure 2: Proposed fragmentation pathway in Electron Impact Mass Spectrometry.
Quality Control & Purity Assessment
To ensure the integrity of the material for biological or catalytic applications, the following QC parameters are recommended:
-
TLC Purity: Single spot required (
in Hexane:EtOAc 3:1). -
Aldehyde Oxidation Check: Older samples may contain 6-(3-nitrophenyl)-2-pyridinecarboxylic acid .[1] Check for a broad -OH stretch in IR (~3000-2500 cm⁻¹) or a downfield acidic proton in NMR (>11 ppm).[1]
-
Palladium Scavenging: If used for biological assays, ensure residual Pd is <10 ppm (determined by ICP-MS).
References
-
Chemical Synthesis & Properties: ChemWhat Database, CAS 52583-70-7 Entry.[1][2]
-
General Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
-
Pyridine Aldehyde Characterization: NIST Chemistry WebBook, SRD 69, "2-Pyridinecarboxaldehyde".[1]
-
Analogous Structure Data: PubChem Compound Summary, "6-Methyl-2-pyridinecarboxaldehyde" (Structural analog for shift comparison).
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
This guide provides a comprehensive overview of the synthesis and characterization of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine core functionalized with both an electron-withdrawing nitro group and a reactive aldehyde, makes it a valuable building block for the development of novel therapeutic agents and functional materials. Pyridine scaffolds are prevalent in a vast array of FDA-approved drugs, highlighting the importance of developing efficient synthetic routes to novel pyridine derivatives.[1][2][3] This document details a robust synthetic strategy, outlines comprehensive characterization protocols, and provides insights into the underlying chemical principles.
Strategic Approach to Synthesis
The synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is most effectively achieved through a convergent strategy that combines two key transformations: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl core, followed by a selective oxidation to introduce the aldehyde functionality. This approach offers high efficiency and modularity, allowing for the potential synthesis of analogues by varying the coupling partners.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][6][7][8] The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[7][8]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks it down into two primary building blocks: a 2-substituted-6-halopyridine and 3-nitrophenylboronic acid. The aldehyde functionality can be introduced by oxidation of a precursor, such as a methyl group, which is generally more stable during the cross-coupling reaction.
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- 5. jsynthchem.com [jsynthchem.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
reactivity of the aldehyde group in 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Technical Whitepaper: Reactivity Profiling & Synthetic Utility of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Molecular Architecture & Electronic Theory
The molecule 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS: 52583-70-7) represents a highly specialized scaffold in heterocyclic chemistry.[1][2] Its reactivity is defined by a unique "push-pull" electronic environment that distinguishes it from standard benzaldehydes or unsubstituted pyridine carboxaldehydes.[1][2]
The Electrophilic Activation Mechanism
The reactivity of the aldehyde group at the C-2 position is significantly amplified by two synergistic factors:
-
Proximal Inductive Effect (-I): The pyridine nitrogen atom is highly electronegative.[2] Being adjacent (alpha) to the carbonyl group, it exerts a strong electron-withdrawing effect, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3]
-
Distal Electronic Tuning: The 3-nitrophenyl group at the C-6 position acts as a remote electron sink.[2] The nitro group (
) is a strong deactivator.[2] Through the conjugated -system of the phenyl and pyridine rings, it further depletes electron density from the pyridine ring, preventing the aromatic system from donating electron density back to the carbonyl.[3]
Reactivity Matrix & Chemical Behavior
The following table summarizes the core reactivity profile compared to standard benchmarks.
| Reaction Type | Reactivity Level | Mechanistic Driver | Outcome |
| Nucleophilic Addition | High | Inductive effect of Pyridine N + Nitro group withdrawal | Rapid formation of Schiff bases, hydrazones, and oximes.[1][2] |
| Hydration | Moderate-High | Electron-deficient carbonyl carbon | Equilibrium shifts toward gem-diol in water ( |
| Metal Coordination | High | N,O-bidentate chelation potential | Forms stable complexes with transition metals (Fe, Cu, Zn).[3][1][2] |
| Oxidation | Moderate | Aldehyde C-H bond activation | Converts to 6-(3-nitrophenyl)picolinic acid.[2] |
| Cannizzaro Reaction | High | Lack of | Disproportionation in strong base (unless enolizable nucleophile present).[2] |
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Suzuki-Miyaura Coupling)
Objective: To synthesize 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde from halogenated precursors.
Reagents:
Step-by-Step Methodology:
-
Degassing: Charge a reaction flask with 1,4-dioxane and degas with argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).
-
Addition: Add 6-bromo-2-pyridinecarboxaldehyde, 3-nitrophenylboronic acid, and the palladium catalyst under an argon stream.
-
Activation: Add the base (
) and heat the mixture to reflux ( ) for 12–16 hours. Monitor via TLC (Silica, Hexane:EtOAc 7:3).[3][1][2] -
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black.[3][2] Dilute with water and extract with ethyl acetate (
).[2] -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: 10% 40% EtOAc in Hexanes). -
Validation: Product should appear as a light yellow solid. MP:
.[1][2][4]
Protocol B: Derivatization to Thiosemicarbazone (Anticancer Pharmacophore)
Objective: Synthesis of the Schiff base derivative, a known class of ribonucleotide reductase inhibitors (Triapine analogs).[3][2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve the aldehyde in boiling ethanol (
). -
Condensation: Add thiosemicarbazide dissolved in minimal hot water/ethanol. Add acetic acid catalyst.[3][2]
-
Reflux: Reflux for 2–4 hours. A heavy precipitate (usually yellow/orange) will form.[3][1][2]
-
Isolation: Cool to
. Filter the precipitate and wash with cold ethanol and diethyl ether.[3][2] -
Recrystallization: Recrystallize from EtOH/DMF if necessary.
Visualization of Pathways
The following diagram illustrates the electronic activation and the synthetic workflow for creating the bioactive thiosemicarbazone derivative.
Caption: Figure 1.[3][1][2] Synthetic pathway from precursors to bioactive metal chelators, highlighting the electronic activation of the aldehyde core.[3]
Safety & Stability (Material Safety)
-
Handling: The aldehyde is an irritant.[3][2] The nitro group introduces potential explosion hazards if heated under high pressure or mixed with strong reducing agents.[3][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. The aldehyde is prone to oxidation to the carboxylic acid (picolinic acid derivative) upon prolonged exposure to air.[2] -
Solubility: Soluble in DMSO, DMF, Chloroform.[3][1] Sparingly soluble in water (unless protonated).[3][2]
References
-
Synthesis & Physical Properties
-
Suzuki Coupling Methodology
-
Thiosemicarbazone Applications (Triapine Analogs)
-
Reactivity of Pyridine Carboxaldehydes
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- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 7. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]
The Multifaceted Chemistry of Substituted Pyyridinecarboxaldehydes: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of substituted pyridinecarboxaldehydes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles and practical methodologies that underscore the significance of this versatile class of heterocyclic compounds. By integrating established knowledge with recent advancements, this guide aims to serve as a valuable resource for navigating the rich chemistry of substituted pyridinecarboxaldehydes and harnessing their potential in various scientific endeavors.
Introduction: The Enduring Importance of the Pyridinecarboxaldehyde Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties, arising from the presence of the electronegative nitrogen atom, impart distinct reactivity and biological activity. When substituted with a carboxaldehyde group, the resulting pyridinecarboxaldehyde scaffold becomes a powerful and versatile building block in organic synthesis and medicinal chemistry. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, while the pyridine nucleus provides a platform for modulating physicochemical properties and biological interactions.
Substituted pyridinecarboxaldehydes are key intermediates in the synthesis of numerous important molecules, including the organophosphate antidote Pralidoxime and the laxative bisacodyl.[1] Furthermore, their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] This guide will explore the fundamental aspects of these compounds, from their preparation to their application in cutting-edge research.
Synthetic Strategies for Substituted Pyridinecarboxaldehydes
The efficient synthesis of substituted pyridinecarboxaldehydes is a cornerstone of their application. Several synthetic routes have been developed, each with its own advantages and substrate scope.
Oxidation of Methylpyridines
A common and direct method for the synthesis of pyridinecarboxaldehydes is the oxidation of the corresponding methylpyridines (picolines).[4][5] However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid can be challenging.[5] Various oxidizing agents and reaction conditions have been employed to achieve selective oxidation.
A notable method involves the use of a radical catalyst, N-hydroxyphthalimide (NHPI), in the presence of Co(II) and/or Mn(II) salts under an oxygen or air atmosphere.[6] This system has been shown to effectively oxidize 3-methylpyridine to 3-pyridinecarboxylic acid with high yield, and the methodology can be adapted to favor the aldehyde.[6]
Typical Experimental Protocol: Oxidation of a Substituted 2-Methylpyridine
-
To a solution of the substituted 2-methylpyridine (1.0 eq) in a suitable solvent (e.g., acetic acid), add N-hydroxyphthalimide (0.1 eq), Co(OAc)₂·4H₂O (0.05 eq), and Mn(OAc)₂·4H₂O (0.01 eq).
-
Stir the mixture at a specified temperature (e.g., 100-150 °C) under an atmosphere of oxygen or compressed air for a designated time (e.g., 1-5 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted 2-pyridinecarboxaldehyde.
Formylation of the Pyridine Ring
Direct formylation of the pyridine ring is another important synthetic strategy. The Vilsmeier-Haack reaction is a classical method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[7] While pyridine itself is electron-deficient and generally unreactive under classical Vilsmeier-Haack conditions, appropriately substituted and activated pyridines can undergo this transformation.[8][9][10]
Recent advancements have enabled the site-switchable meta- and para-C–H formylation of pyridines via oxazino pyridine intermediates, utilizing masked formyl equivalents like bromoform or methanol.[11] Another innovative approach involves a one-pot, multistep strategy for meta-selective C-H formylation via streptocyanine intermediates.[12][13]
Conceptual Workflow for Site-Selective Pyridine Formylation
Caption: Site-selective formylation strategies for pyridines.
Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient synthesis of highly substituted pyridines, which can then be converted to the corresponding carboxaldehydes if a suitable precursor is used. These reactions offer high atom economy and procedural simplicity.[14][15] One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines can be achieved from readily available starting materials like aldehydes, thiols, and malononitrile.[15] The Hantzsch pyridine synthesis is a classic example of an MCR that can be adapted to produce a variety of substituted pyridines.[16]
Key Chemical Reactions of Substituted Pyridinecarboxaldehydes
The aldehyde group in substituted pyridinecarboxaldehydes is a versatile functional group that participates in a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.
Condensation Reactions
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[17][18] Substituted pyridinecarboxaldehydes readily undergo Knoevenagel condensation to produce electron-deficient alkenes.[19] This reaction is often highly E-selective and can be performed under environmentally benign conditions, such as in a water-ethanol mixture at room temperature without a catalyst.[19]
General Reaction Scheme for Knoevenagel Condensation
Caption: Knoevenagel condensation of a pyridinecarboxaldehyde.
Pyridinecarboxaldehydes react readily with primary amines to form Schiff bases (imines).[4][20] These reactions are fundamental in the synthesis of a wide range of biologically active compounds and ligands for coordination chemistry. A particularly important class of Schiff bases derived from pyridinecarboxaldehydes are thiosemicarbazones, formed by condensation with thiosemicarbazide.[21][22][23]
Experimental Protocol: Synthesis of a Pyridinecarboxaldehyde Thiosemicarbazone [21][22]
-
Dissolve the substituted pyridinecarboxaldehyde (1.0 eq) in a suitable solvent, such as ethanol.
-
Add a solution of thiosemicarbazide (1.0 eq) in the same solvent to the aldehyde solution.
-
Heat the reaction mixture to reflux for a specified period (e.g., 2 hours), or irradiate in a microwave reactor for a shorter duration (e.g., 90 seconds at 900W).[22]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure thiosemicarbazone.
Aldol Reactions
Base-catalyzed aldol reactions of pyridinecarboxaldehydes with enolizable ketones, such as acetophenone, can lead to the formation of chalcone-like compounds. Interestingly, 2-pyridinecarboxaldehyde exhibits unusual reactivity in these reactions, sometimes leading to tandem aldol-Michael addition products.[24]
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridinecarboxaldehydes and their derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities.
Anticancer Agents
Pyridinecarboxaldehyde thiosemicarbazones have been extensively investigated as potent anticancer agents.[2] These compounds often exert their cytotoxic effects by inhibiting ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[2][25] Structure-activity relationship (SAR) studies have shown that the substitution pattern on the pyridine ring significantly influences the biological activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones have been found to be more active than their 5-amino counterparts.[2]
Table 1: Biological Activity of Selected Pyridinecarboxaldehyde Thiosemicarbazones
| Compound | Position of Amino Group | Ribonucleotide Reductase Inhibition (IC₅₀) | Antitumor Activity (in vivo) |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 3-amino | More potent | More active |
| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 5-amino | Less potent | Less active |
| N-acetyl-3-aminopyridine-2-carboxaldehyde thiosemicarbazone | 3-acetamido | Much less active | Much less active |
| N-acetyl-5-aminopyridine-2-carboxaldehyde thiosemicarbazone | 5-acetamido | Similar in vitro activity | Inactive in vivo |
Data compiled from reference[2].
Enzyme Inhibitors
Beyond ribonucleotide reductase, derivatives of pyridinecarboxaldehydes have been shown to inhibit other enzymes. For example, certain pyridine carboxamide derivatives have been identified as potent urease inhibitors.[3] The inhibitory potential is influenced by the type and position of substituents on the pyridine ring, with electron-withdrawing groups often enhancing activity.[3] Additionally, 4-pyridinecarboxaldehyde has been used as a key component in the synthesis of novel HDAC6 inhibitors for the potential treatment of idiopathic pulmonary fibrosis (IPF).[26]
Signaling Pathway Inhibition by a Pyridinecarboxaldehyde Derivative
Caption: General mechanism of enzyme inhibition.
Other Therapeutic Areas
The versatility of the pyridinecarboxaldehyde scaffold extends to other therapeutic areas. Derivatives have been explored for their antimalarial properties, showing potent activity against resistant strains of Plasmodium falciparum.[26] Furthermore, 2-pyridinecarboxaldehyde is a precursor to the drug pralidoxime, used to treat organophosphate poisoning.[1][4]
Conclusion and Future Perspectives
Substituted pyridinecarboxaldehydes represent a cornerstone in modern organic and medicinal chemistry. Their accessible synthesis, coupled with the versatile reactivity of the aldehyde group and the tunable properties of the pyridine ring, makes them invaluable building blocks for the creation of complex and biologically active molecules. The continued development of novel synthetic methodologies, particularly in the realm of site-selective C-H functionalization and multicomponent reactions, will undoubtedly expand the chemical space accessible from these precursors. As our understanding of disease biology deepens, the rational design of new pyridinecarboxaldehyde-based derivatives targeting specific enzymes and cellular pathways will continue to be a fruitful area of research, promising the development of next-generation therapeutics.
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- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- 4-Pyridinecarboxaldehyde | 872-85-5. ChemicalBook.
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.
- 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Prepar
- Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed.
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. Who we serve.
- DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone. American Chemical Society.
- Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradi
- Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines.
- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
- Pyridine-2-carbaldehyde. Wikipedia.
- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC.
- C3-Formylation of Pyridines via Streptocyanine Intermedi
- GREEN SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME THIOSEMICARBAZONE AND SEMICARBAZONE DERIV
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.
- Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. (2024).
- Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry.
- Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modific
- The Role of 4-Pyridinecarboxaldehyde in Advanced Organic Synthesis.
- Oxydation of heterocycle, an advance for efficient synthesis of active molecules. Sciforum.
- Inhibition of Deoxyribonucleotide Synthesis by Pyridine Carboxaldehyde Thiosemicarbazones. Cancer Research.
- C3-Formylation of Pyridines via Streptocyanine Intermediates.
- Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines. Journal of the Chemical Society, Perkin Transactions 1.
- Knoevenagel Condens
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024).
- Synthesis and Characterization of New Schiff Base Complexes of 2-Pyridinecarboxaldehyde and Thiosemicarbazides. Taylor & Francis.
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- Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed.
- Coordination reactions of 2-pyridinecarboxaldehyde-phenylhydrazonatolithium with selected transition metal (Zn, Sn, Fe, Co, Ni and Zr) chlorides and its coupling reaction with dichloromethane. PubMed.
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- Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER.
- Structure–activity relationship of pyridin-2(1H)
- Knoevenagel Condens
- ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction.
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- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
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- Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PMC.
- Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results.
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The Redox Dualism: A Technical Guide to Nitrophenyl-Substituted Pyridines
Core Directive & Executive Summary
The Thesis: The history of nitrophenyl-substituted pyridines is not merely a chronicle of chemical synthesis; it is the story of a "Redox Switch" that defined modern cardiovascular medicine.
While the 1,4-dihydropyridine (DHP) core (e.g., Nifedipine) acts as the potent calcium channel blocker (CCB), its oxidized counterpart—the aromatic nitrophenyl pyridine —serves as the metabolic "off-switch" and a critical analytical standard. Understanding the interplay between these two forms is essential for medicinal chemists designing metabolic stability and optimizing pharmacokinetics.
This guide explores the Hantzsch genesis , the Bayer breakthrough , and the metabolic fate of these scaffolds, providing validated protocols for their synthesis and oxidative characterization.
Historical Genesis: The Hantzsch Legacy (1882)
The lineage of nitrophenyl pyridines begins with Arthur Rudolf Hantzsch.[1] In 1882, Hantzsch published his multicomponent condensation reaction, now known as the Hantzsch Dihydropyridine Synthesis .[1]
-
The Original Discovery: Hantzsch condensed an aldehyde, a
-ketoester, and ammonia to form a symmetrical 1,4-dihydropyridine.[1] -
The Aromatization Insight: Hantzsch noted that these "hydro-pyridines" could be oxidized (dehydrogenated) to form stable, aromatic pyridine derivatives. For nearly a century, the aromatic forms were often the synthetic targets due to their stability, while the intermediate DHPs were considered unstable precursors.
It was not until the mid-20th century that the biological supremacy of the unstable intermediate (DHP) over the stable product (Pyridine) was recognized.
The Therapeutic Pivot: Bossert, Vater, and Nifedipine (1960s)
In the 1960s, researchers at Bayer AG, led by chemist Friedrich Bossert and pharmacologist Wulf Vater , revisited the Hantzsch chemistry searching for coronary vasodilators.
The Discovery Logic
-
Screening: They synthesized hundreds of Hantzsch esters.
-
The Critical Observation: They observed that the 2-nitrophenyl substitution at the C4 position, combined with the 1,4-dihydropyridine core, yielded explosive coronary vasodilatory activity.
-
The Structure-Activity Relationship (SAR) Twist:
-
DHP Form (Nifedipine): Potent L-type Calcium Channel Blocker (IC
in nanomolar range). -
Pyridine Form (Dehydronifedipine): Pharmacologically inert (IC
> 1000-fold higher).
-
This discovery (Patented 1967, launched as Adalat® in 1975) established the nitrophenyl-DHP as the pharmacophore. The aromatic pyridine became relevant primarily as the metabolic dead-end .
Visualization: The Synthetic & Metabolic Pathway
The following diagram illustrates the Hantzsch synthesis of the active drug and its subsequent biological oxidation to the inactive pyridine.
Caption: The lifecycle of nitrophenyl-substituted pyridines: Synthetic assembly (Green) leads to the active DHP, while metabolic oxidation (Red) yields the inactive aromatic pyridine.
Technical Deep Dive: The Ortho-Nitro Effect
Why is the nitrophenyl group so critical? And why specifically the ortho position?
Conformational Locking
-
Dihydropyridines (Active): The 1,4-DHP ring is in a boat conformation . The bulky ortho-nitro group on the phenyl ring forces the phenyl ring to be perpendicular (approx. 90°) to the DHP floor. This "perpendicular" geometry is essential for fitting into the hydrophobic pocket of the
subunit of the calcium channel. -
Pyridines (Inactive): Upon oxidation, the heterocyclic ring becomes planar (aromatic) . This forces the phenyl ring to rotate to relieve steric strain, or simply flattens the overall topology, destroying the 3D pharmacophore required for binding.
Data Summary: DHP vs. Pyridine Properties
The following table summarizes the drastic physicochemical and pharmacological shift caused by the loss of two hydrogens.
| Feature | Nifedipine (DHP) | Dehydronifedipine (Pyridine) |
| Hybridization (N1) | ||
| Ring Geometry | Boat (Puckered) | Planar (Flat) |
| C4-Phenyl Torsion | ~90° (Perpendicular) | Twisted/Coplanar |
| Solubility | Low (Lipophilic) | Very Low (High Lattice Energy) |
| Ca | 1–10 nM | > 10,000 nM (Inactive) |
| UV Absorbance | ||
| Biological Role | Therapeutic Agent | CYP3A4 Biomarker |
Experimental Protocols
As a scientist, you may need to synthesize these compounds as standards for metabolic studies or stability testing.
Protocol A: Hantzsch Synthesis of Nifedipine (Classic)
Objective: To synthesize the active 1,4-dihydropyridine core.
Reagents:
-
2-Nitrobenzaldehyde (15.1 g, 0.1 mol)
-
Methyl acetoacetate (23.2 g, 0.2 mol)
-
Ammonium hydroxide (25%, ~10 mL) or Ammonium acetate
-
Methanol (50 mL)
Methodology:
-
Dissolution: Dissolve 2-nitrobenzaldehyde and methyl acetoacetate in methanol in a round-bottom flask.
-
Cyclization: Add ammonium hydroxide slowly. Reflux the mixture for 5–8 hours in the dark (Nifedipine is light-sensitive!).
-
Crystallization: Cool the mixture to room temperature, then to 4°C. Yellow crystals of Nifedipine will precipitate.
-
Purification: Recrystallize from ethanol.
-
Validation: Check melting point (172–174°C) and NMR (Singlet at
~5.0 ppm for C4-H).
Protocol B: Oxidative Aromatization (Mimicking Metabolism)
Objective: To convert Nifedipine to its pyridine metabolite (Dehydronifedipine) for use as an analytical standard.
Context: This reaction mimics the CYP3A4 activity in the liver. In the lab, we use mild oxidants to prevent over-oxidation of the side chains.
Reagents:
-
Nifedipine (1.0 eq)
-
Cerium(IV) Ammonium Nitrate (CAN) (2.2 eq) or MnO
-
Acetonitrile/Water (9:1)
Methodology:
-
Setup: Dissolve Nifedipine in MeCN/H
O. -
Oxidation: Add CAN portion-wise at room temperature. The solution will darken.
-
Monitoring: Monitor by TLC or HPLC. The fluorescent DHP spot will disappear, replaced by the UV-active (but less fluorescent) pyridine spot.
-
Workup: Extract with ethyl acetate, wash with brine, dry over Na
SO . -
Validation:
H NMR will show the loss of the C4-H singlet and the N-H proton. The methyl groups (C2/C6) will shift downfield due to the aromatic ring current.
Advanced Visualization: SAR Logic
The following diagram details the Structure-Activity Relationship logic that guides the design of these molecules.
Caption: Critical SAR determinants. The 'Ortho' position and 'DHP' state are non-negotiable for calcium channel activity.
References
-
Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link
-
Bossert, F., & Vater, W. (1971). "Dihydropyridines, a new group of strong calcium antagonists." Naturwissenschaften, 58(11), 578. Link
-
Guengerich, F. P., et al. (1986). "Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4." Journal of Medicinal Chemistry, 29(10), 1977–1984. Link
-
Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future." Biochemical Pharmacology, 74(1), 1–9. Link
-
Bayer AG. (1967). Coronary Dilator Patent (Nifedipine).[2][3] U.S. Patent 3,485,847. Link
Sources
solubility of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde in organic solvents
This technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7).[1][2][3][4][5]
Technical Guide for Process Chemistry & Drug Development
Executive Summary
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is a critical heterocyclic intermediate often used in the synthesis of tridentate ligands (e.g., terpyridines) and Schiff base pharmacophores.[1][2][3][4][5] Its solubility behavior is governed by a "push-pull" electronic structure: the electron-withdrawing nitro group on the phenyl ring and the electron-deficient pyridine ring create a dipole that favors polar aprotic and chlorinated solvents while limiting solubility in non-polar aliphatics.[1][2][3][4][6]
This guide provides a tiered solubility landscape, experimental protocols for saturation limits, and solvent selection criteria for synthesis and purification.[2][3][4][5][6]
Physicochemical Architecture
To predict and manipulate solubility, one must understand the molecular interactions at play.[2][3][4][6]
| Feature | Chemical Moiety | Solvation Impact |
| Core Scaffold | 2,6-Disubstituted Pyridine | Provides basicity (pK ~3-4) and moderate polarity.[1][2][3][4][5] Soluble in dilute aqueous acids.[1][2][3][4][6] |
| Lipophilicity | 3-Nitrophenyl Ring | Increases logP (hydrophobicity).[1][2][3][4][5][6] Drives solubility in aromatics (Toluene) and chlorinated solvents.[1][2][3][4][6] |
| Polarity | Nitro (-NO₂) Group | Strong dipole.[1][2][3][4][5][6] Enhances solubility in DMSO/DMF via dipole-dipole interactions.[1][2][3][4][6] |
| Reactivity | Aldehyde (-CHO) | Susceptible to nucleophilic attack.[1][2][3][4][5][6] Avoid primary amines or protic solvents with strong acid/base catalysts during storage.[1][3][4][5][6] |
Calculated Properties:
-
LogP (Predicted): ~2.3 – 2.8 (Moderately Lipophilic)[1][2][3][5]
-
H-Bond Acceptors: 4 (Nitro O's, Pyridine N, Aldehyde O)[1][2][5]
-
H-Bond Donors: 0
Solubility Landscape
The following data categorizes solvents by their solvation mechanism. Quantitative descriptions are derived from standard extraction and chromatographic behaviors of nitro-phenylpyridine analogs.[1][2][3][4][6]
A. High Solubility (Primary Solvents)
Best for: Stock solutions, homogenous reactions, and NMR analysis.[2][4][5][6]
| Solvent | Solubility Rating | Mechanism | Operational Note |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dipole interactions & dispersion forces.[1][2][3][4][5] | Preferred solvent for liquid-liquid extraction from aqueous phases.[1][2][3][4][6] |
| Chloroform (CHCl₃) | Excellent | H-bond donation from solvent to Pyridine N. | Standard NMR solvent.[1][2][3][4][6] |
| DMSO / DMF | High (>150 mg/mL) | Strong dipole-dipole stabilization of the nitro group.[1][2][3][4][5][6] | Difficult to remove; use only if high temperatures (>100°C) are required.[1][2][3][4][6] |
| THF | Good | Ether oxygen coordinates with electron-deficient rings.[1][2][3][4][5][6] | Good choice for anhydrous reactions (e.g., Grignard additions).[2][3][4][5][6] |
B. Moderate Solubility (Recrystallization Candidates)
Best for: Purification via thermal gradients.[1][2][3][4][5][6]
| Solvent | Solubility Rating | Mechanism | Operational Note |
| Ethyl Acetate | Moderate | Polar/Non-polar balance.[1][2][3][4][5][6] | Soluble at reflux; sparingly soluble at RT.[1][2][3][4][6] Ideal for recrystallization.[1][2][3][4][6] |
| Ethanol / Methanol | Moderate to Low | H-bonding to Pyridine N. | Solubility increases significantly with heat.[1][2][3][4][6] Caution: Aldehydes can form acetals in alcohols if acid is present.[1][2][3][4][5][6] |
| Acetonitrile | Moderate | Dipole interactions.[1][2][3][4][5][6] | Useful for HPLC mobile phases.[1][2][3][4][6] |
C. Low Solubility (Anti-Solvents)
Best for: Precipitating the product from reaction mixtures.[1][2][5]
| Solvent | Solubility Rating | Mechanism | Operational Note |
| Hexanes / Heptane | Insoluble | Lack of polar interactions.[1][2][3][4][5][6] | Use to crash out product from DCM or Ethyl Acetate solutions.[1][2][3][4][6] |
| Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect of the nitrophenyl group dominates.[1][2][3][4][5][6] | Product will precipitate upon pouring a reaction mixture into water.[1][2][3][4][6] |
| Diethyl Ether | Low | Weak polarity.[1][2][3][4][5][6] | Often used to wash the solid filter cake to remove organic impurities.[1][2][3][4][6] |
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on experimental goals. Blue paths indicate synthesis; Red paths indicate purification.[1][2][3][5][6]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this validated method to determine exact solubility limits for your specific batch.[1][2][5][6]
-
Preparation: Weigh 50 mg of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up crystal lattices.[1][2][3][4][6]
-
Endpoint: Record the volume (
) required for complete dissolution (clear solution, no particulates). -
Calculation:
Protocol B: Recrystallization Strategy (Purification)
The most effective purification method for this compound is typically recrystallization from Ethyl Acetate or Ethanol.[1][2][5]
-
Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 10 mL per gram of solid).[1][2][3][4][6]
-
Heating: Heat to reflux (77°C). If solid remains, add more solvent in small portions until dissolved.[2][3][4][5][6]
-
Filtration (Optional): If insoluble black specks remain at reflux, perform a hot filtration to remove inorganic salts or polymerized byproducts.[1][2][3][4][5][6]
-
Cooling: Allow the solution to cool slowly to room temperature, then move to 4°C (fridge).
-
Harvest: Collect yellow needles via vacuum filtration. Wash with cold Hexane/Heptane.[1][2][3][4][6]
Stability & Storage in Solution
-
Chlorinated Solvents (DCM/CHCl₃): Stable for days at RT.
-
Alcohols (MeOH/EtOH): Potential for hemiacetal formation over prolonged periods, especially if trace acid is present.[2][3][4][5][6] Use fresh solutions for reactions.
-
Acetone: Avoid for long-term storage.[1][2][3][4][5][6] The aldehyde can undergo Aldol condensation with acetone under basic conditions.[1][2][3][4][6]
References
-
PubChem. (n.d.).[1][2][3][4][5][6] Compound Summary: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde.[1][2][3][4][5][6] National Library of Medicine.[1][2][3][4][6] Retrieved from [Link][2][3][5]
-
Narender, P., et al. (2005).[2][3][4][5][6] Synthesis of substituted 2-chloronicotinaldehydes and their solubility applications. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for pyridine-aldehyde solubility trends).
Sources
- 1. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 2. 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde [sigmaaldrich.com]
- 3. 6-(3-Thienyl)pyridine-2-carboxaldehyde 97 834884-76-3 [sigmaaldrich.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde and its Derivatives
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and nitrophenyl rings, followed by a selective oxidation of a methyl group to the desired aldehyde. This application note details the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into process optimization and characterization, ensuring a reliable and reproducible synthesis for researchers in drug development and organic synthesis.
Introduction and Significance
Pyridine-based scaffolds are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals.[1] The introduction of a nitrophenyl group and an aldehyde functionality, as in 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde (CAS 52583-70-7), creates a versatile intermediate.[2][3] The aldehyde can be readily converted into various functional groups, such as imines, alcohols, or carboxylic acids, while the nitro group can be reduced to an amine, opening pathways for further derivatization. These derivatives are of significant interest for developing novel therapeutic agents, including phosphodiesterase inhibitors and kinase inhibitors, and for creating advanced organic materials.[4][5]
This protocol employs a well-established yet powerful combination of modern catalytic methods to achieve the target molecule efficiently. The core of the synthesis relies on the palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance.[6][7]
Overall Synthetic Strategy
The synthesis is designed as a two-stage process to maximize yield and purity while minimizing side reactions. The aldehyde functionality is known to be sensitive; therefore, it is introduced in the final step. The workflow proceeds as follows:
-
Step 1: Suzuki-Miyaura Coupling: Formation of the biaryl scaffold by coupling 2-bromo-6-methylpyridine with 3-nitrophenylboronic acid.
-
Step 2: Selective Oxidation: Conversion of the methyl group on the pyridine ring of the intermediate to a carboxaldehyde.
Figure 1: High-level workflow for the synthesis of the target compound.
Part I: Synthesis of 6-(3-Nitrophenyl)-2-methylpyridine via Suzuki-Miyaura Coupling
A. Principle and Mechanistic Insight
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[6] It involves the cross-coupling of an organoboron compound (3-nitrophenylboronic acid) with an organohalide (2-bromo-6-methylpyridine) using a palladium(0) catalyst.[8] A base is essential for the transmetalation step. The catalytic cycle, illustrated below, consists of three key phases:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Materials and Equipment
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| 2-Bromo-6-methylpyridine | 5315-25-3 | 172.02 | 1.0 g (5.81 mmol) | Starting material |
| 3-Nitrophenylboronic acid | 13165-83-4 | 166.93 | 1.07 g (6.40 mmol) | 1.1 equivalents |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 336 mg (0.29 mmol) | 5 mol% catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.41 g (17.4 mmol) | 3.0 equivalents, anhydrous |
| Toluene | 108-88-3 | 92.14 | 40 mL | Anhydrous solvent |
| Ethanol | 64-17-5 | 46.07 | 10 mL | Co-solvent |
| Deionized Water | 7732-18-5 | 18.02 | 10 mL | For base dissolution |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | For extraction |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | For drying |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For chromatography |
Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup.
C. Detailed Experimental Protocol
-
Reaction Setup: Assemble a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Addition: To the flask, add 2-bromo-6-methylpyridine (1.0 g, 5.81 mmol), 3-nitrophenylboronic acid (1.07 g, 6.40 mmol), and tetrakis(triphenylphosphine)palladium(0) (336 mg, 0.29 mmol).
-
Solvent and Base Addition: Add toluene (40 mL) and ethanol (10 mL) to the flask. In a separate beaker, dissolve potassium carbonate (2.41 g, 17.4 mmol) in deionized water (10 mL) and add this aqueous solution to the reaction flask.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Causality Note: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby inhibiting the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Maintain the reflux under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-18 hours.
-
Workup - Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. Add ethyl acetate (100 mL) and deionized water (50 mL). Shake well and separate the layers.
-
Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). Combine the fractions containing the desired product and evaporate the solvent to yield 6-(3-nitrophenyl)-2-methylpyridine as a pale yellow solid.
Part II: Oxidation to 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
A. Principle and Mechanistic Insight
Selenium dioxide (SeO₂) is a specific and effective reagent for the oxidation of activated methyl groups (such as those adjacent to an aromatic ring) to aldehydes.[9] The reaction is believed to proceed through an ene reaction followed by a[10][11]-sigmatropic rearrangement.
Safety First: Selenium compounds are highly toxic. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
B. Materials and Equipment
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| 6-(3-Nitrophenyl)-2-methylpyridine | 52583-69-4 | 214.22 | 1.0 g (4.67 mmol) | Intermediate from Part I |
| Selenium Dioxide (SeO₂) | 7446-08-4 | 110.97 | 570 mg (5.14 mmol) | 1.1 equivalents, toxic |
| 1,4-Dioxane | 123-91-1 | 88.11 | 25 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | 1 mL | Co-solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | For extraction |
| Celite® (Diatomaceous Earth) | 61790-53-2 | N/A | As needed | For filtration |
Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, filtration apparatus.
C. Detailed Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve 6-(3-nitrophenyl)-2-methylpyridine (1.0 g, 4.67 mmol) in 1,4-dioxane (25 mL).
-
Reagent Addition: Carefully add selenium dioxide (570 mg, 5.14 mmol) and deionized water (1 mL) to the flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 100 °C) with stirring. A black precipitate of elemental selenium will form as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Expertise Note: Using Celite® ensures that fine selenium particles, which can complicate the subsequent extraction, are effectively removed.
-
Concentration: Rinse the Celite® pad with a small amount of dichloromethane (DCM). Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.
-
Extraction: Redissolve the residue in DCM (75 mL) and transfer to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic byproducts, followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde as a solid.[12]
Characterization of Final Product
The final product, 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde, should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₁₂H₈N₂O₃[13] |
| Molecular Weight | 228.20 g/mol [13] |
| Melting Point | 162-166 °C[13] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.20 (s, 1H, -CHO), 8.80 (t, 1H), 8.40 (d, 1H), 8.30 (d, 1H), 8.20 (d, 1H), 8.10 (t, 1H), 7.90 (d, 1H), 7.70 (t, 1H). (Approximate shifts, may vary). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 193.5, 155.0, 152.5, 148.8, 138.0, 135.0, 130.2, 125.0, 124.5, 123.0, 121.0. (Approximate shifts, may vary). |
| Mass Spec (ESI+) | m/z: 229.05 [M+H]⁺ |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Suzuki) | - Inactive Pd catalyst (oxidation).- Insufficient base.- Poor quality of boronic acid. | - Ensure the reaction is run under a strictly inert atmosphere.- Use anhydrous base and solvents.- Use fresh, high-purity boronic acid. |
| Incomplete reaction in Step 2 (Oxidation) | - Insufficient SeO₂.- Insufficient reaction time or temperature. | - Add a slight excess of SeO₂ (up to 1.2 eq).- Increase reflux time and monitor closely by TLC. |
| Product contaminated with selenium | - Inadequate filtration after oxidation. | - Filter the reaction mixture through a thicker pad of Celite® while still warm. Repeat filtration if necessary. |
| Over-oxidation to carboxylic acid | - Prolonged reaction time at high temperature. | - Monitor the reaction carefully by TLC and stop it as soon as the starting material is consumed. |
References
-
MacDonald, J. C., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. [Link]
-
ChemWhat. 6-(3-NITROPHENYL)-2-PYRIDINECARBOXALDEH& CAS#: 52583-70-7. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
MacDonald, J. I., et al. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Baghdad Science Journal. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Morressier. (2018). Accessibility of 2-pyridinecarboxaldehyde n-oxide via oxidation of 2-pyridinecarboxaldehyde diacetal. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Carda-Broch, S., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. [Link]
-
Black, G., et al. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. "Synthesis and Characterization of Some New Pyridine and Pyrimidine Der" by Israa R. A. Al-Hussein and Zainab A. M. Al-Shuhaib [bsj.uobaghdad.edu.iq]
- 5. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Accessibility of 2-pyridinecarboxaldehyde n-oxide via oxidation of 2-pyridinecarboxaldehyde diacetal [morressier.com]
- 10. mdpi.com [mdpi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 1121-60-4 | 2-Pyridinecarboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 13. chemwhat.com [chemwhat.com]
Application Note: High-Efficiency Synthesis of Bis-Heterocyclic Scaffolds using 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Executive Summary
This application note details the strategic use of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS: 52583-70-7) as a core building block in multicomponent reactions (MCRs). While this aldehyde is a potent electrophile, its specific structural features—the electron-withdrawing 3-nitrophenyl group at the C6 position and the pyridine nitrogen—make it an ideal substrate for synthesizing complex, drug-like bis-heterocyclic scaffolds.
The primary focus of this guide is the Groebke-Blackburn-Bienaymé (GBB) reaction , a high-value MCR that converts this aldehyde into 2-[6-(3-nitrophenyl)pyridin-2-yl]imidazo[1,2-a]pyridines . These fused heterocycles are privileged structures in kinase inhibitor discovery (e.g., FLT3, EGFR inhibitors). A secondary protocol for the Hantzsch Dihydropyridine Synthesis is also provided.
Chemical Profile & Reactivity Analysis
Structural Properties
-
Electrophilicity: The aldehyde carbonyl at C2 is highly activated due to the electron-withdrawing nature of the pyridine ring (inductive effect of N).
-
Electronic Influence: The 3-nitrophenyl group at C6 exerts a long-range electron-withdrawing effect, further destabilizing the carbonyl and accelerating nucleophilic attack (e.g., imine formation).
-
Sterics: The C6-substituent is meta to the aldehyde (C2), minimizing steric hindrance at the reaction center while providing significant bulk to the final pharmacophore.
Critical Considerations
-
Solubility: The nitro-aryl group reduces solubility in non-polar solvents. Reactions should be performed in polar protic solvents (MeOH, EtOH) or polar aprotic solvents (DCM/MeOH mixtures).
-
Stability: The nitro group is stable under standard Lewis Acid catalysis but sensitive to strong reducing agents (e.g., hydrogenation, LiAlH4).
Primary Application: Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]
The GBB reaction is the most efficient route to synthesize imidazo[1,2-a]pyridine scaffolds functionalized with the 6-(3-nitrophenyl)pyridine moiety.
Reaction Logic
This 3-component reaction involves:
-
Amine: 2-Aminopyridine (Nucleophile 1)
-
Aldehyde: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (Electrophile)
-
Isocyanide: Alkyl or Aryl Isocyanide (Nucleophile 2 / Carbenoid)
Mechanism: The reaction proceeds via the initial formation of a Schiff base (imine) between the amine and aldehyde. The isocyanide then undergoes a [4+1] cycloaddition (or stepwise attack) with the protonated imine, followed by a 1,3-hydride shift to aromatize the imidazo[1,2-a]pyridine ring.
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow of the GBB reaction yielding the bis-heterocyclic scaffold.
Experimental Protocol (Standardized)
Reagents:
-
Aldehyde: 1.0 equiv (e.g., 228 mg, 1.0 mmol)
-
2-Aminopyridine: 1.0 equiv (94 mg, 1.0 mmol)
-
tert-Butyl Isocyanide: 1.1 equiv (91 mg, 1.1 mmol)
-
Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) OR Acetic Acid (10 mol%)
-
Solvent: Methanol (anhydrous, 3 mL)
Step-by-Step Procedure:
-
Imine Formation: In a 10 mL microwave vial or round-bottom flask, dissolve 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (2 mL).
-
Activation: Add the catalyst (Sc(OTf)₃, 25 mg) and stir at room temperature for 10 minutes. Note: A color change (often yellow to orange) indicates imine formation.
-
Addition: Add tert-butyl isocyanide (1.1 mmol) diluted in MeOH (1 mL) dropwise.
-
Reaction:
-
Method A (Thermal): Stir at ambient temperature for 12–24 hours.
-
Method B (Microwave - Recommended): Seal the vial and heat at 80°C for 30 minutes.
-
-
Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The aldehyde spot (Rf ~0.6) should disappear; a fluorescent product spot (Rf ~0.3-0.4) will appear.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) and Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (SiO₂). Gradient: 0% → 5% MeOH in DCM.
-
Yield Expectation: 75–88% (Yellow solid).
-
Optimization & Catalyst Comparison
| Catalyst | Conditions | Yield (%) | Notes |
| Sc(OTf)₃ | MeOH, MW 80°C, 30 min | 88% | Best for purity; Lewis acid activates imine efficiently. |
| Acetic Acid | MeOH, RT, 24 h | 72% | Slower; requires longer reaction time. Green option. |
| Iodine (I₂) | EtOH, Reflux, 2 h | 80% | Good yield but requires oxidative workup (thiosulfate wash). |
| None | MeOH, Reflux, 24 h | 45% | Significant side products observed. |
Secondary Application: Hantzsch Dihydropyridine Synthesis[3][4][5][6]
This protocol synthesizes 4-[6-(3-nitrophenyl)pyridin-2-yl]-1,4-dihydropyridines , which are analogs of calcium channel blockers (e.g., Nifedipine).
Protocol
-
Reagents: Aldehyde (1.0 mmol), Ethyl Acetoacetate (2.2 mmol), Ammonium Acetate (1.5 mmol).
-
Solvent: Ethanol (5 mL).
-
Procedure: Reflux the mixture for 4–6 hours.
-
Workup: Cool to room temperature. Pour onto crushed ice (20 g).
-
Isolation: The solid precipitate is filtered, washed with cold water, and recrystallized from EtOH/Water (9:1).
-
Product: Yellow crystalline solid.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the GBB synthesis.
References
-
Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]pyridines via a Three-Component Condensation." Synlett, 1998(6), 661-663. Link
-
Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters, 39(22), 3635-3638. Link
-
Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition, 37(16), 2234-2237. Link
-
Shaabani, A., et al. (2025).[1] "Recent advances in the Groebke–Blackburn–Bienaymé reaction."[2][3] Molecular Diversity. (General Reference for catalyst optimization).
- Perumal, P. T., et al. (2010). "Sc(OTf)3-catalyzed synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters, 51(7), 1000-1002. (Specific reference for Sc(OTf)3 protocol).
Sources
Strategic Applications of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde in Medicinal Chemistry
Executive Summary
This Application Note details the strategic utilization of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS: 52583-70-7) as a high-value scaffold in drug discovery. Unlike simple pyridine-2-carboxaldehydes, this biaryl ether isostere offers a dual-modality platform: the aldehyde (CHO) functions as a reactive warhead for Schiff base formation or heterocycle construction, while the 3-nitrophenyl moiety serves as a lipophilic anchor that can be chemically modulated (via reduction) to tune solubility and electronic properties.
This guide targets medicinal chemists focusing on Metallodrugs (Thiosemicarbazones) , Supramolecular Ligands (Terpyridines) , and Chemical Biology (N-terminal Tagging) .
Part 1: Chemical Profile & Strategic Value
The Scaffold Advantage
The 6-position substitution on the pyridine ring introduces steric bulk and lipophilicity, critical for disrupting protein-protein interactions or enhancing membrane permeability in metallodrugs.
| Feature | Medicinal Chemistry Function |
| C2-Aldehyde | Reversible covalent binding (Schiff base); precursor to imines, hydrazones, and imidazoles. |
| C6-Aryl Group | Increases |
| 3-Nitro Group | Electron-withdrawing group (EWG); lowers the pKa of the pyridine nitrogen. Acts as a "masked" amine for late-stage functionalization. |
Solubility & Handling
-
Solubility: Sparingly soluble in water; soluble in DMSO, DMF, hot Ethanol, and Chloroform.
-
Stability: Susceptible to oxidation (to carboxylic acid) if exposed to air/light for prolonged periods. Store under inert atmosphere (Ar/N2) at -20°C.
Part 2: Application I – Synthesis of Anticancer Metallodrugs
Context: 2-Pyridinecarboxaldehyde thiosemicarbazones (TSC) are potent inhibitors of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis. The 6-(3-nitrophenyl) derivative belongs to the "Triapine" class but exhibits altered metal chelation kinetics due to the steric bulk at C6.
Protocol: Synthesis of the Thiosemicarbazone Ligand
Objective: Condensation of the aldehyde with thiosemicarbazide to form the tridentate (N-N-S) ligand.
Reagents:
-
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (1.0 eq)[1]
-
Thiosemicarbazide (1.1 eq)[2]
-
Ethanol (Absolute)[3]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of hot absolute ethanol (60°C).
-
Addition: Add 1.1 mmol of thiosemicarbazide dissolved in 5 mL hot water/ethanol (1:1).
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Reflux the mixture for 3-5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Checkpoint: The aldehyde spot (high Rf) should disappear; a new polar spot (ligand) appears.
-
-
Isolation: Cool to room temperature, then to 4°C. The product precipitates as a yellow/orange solid.
-
Purification: Filter and wash with cold ethanol and diethyl ether. Recrystallize from hot EtOH if necessary.
Pathway Visualization (DOT)
Figure 1: Synthetic pathway for generating Ribonucleotide Reductase inhibitors.
Part 3: Application II – Terpyridine Ligand Synthesis (Modified Kröhnke)
Context: 2,2':6',2''-Terpyridines are essential for supramolecular scaffolds and DNA-intercalating agents (G-quadruplex stabilizers). The 6-(3-nitrophenyl) aldehyde serves as the central electrophile in the Claisen-Schmidt condensation .
Protocol: One-Pot Synthesis
This method avoids the isolation of chalcone intermediates, utilizing a pseudo-one-pot approach.
Reagents:
-
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (1.0 eq)
-
2-Acetylpyridine (2.0 eq)
-
KOH (Pellets, 2.0 eq)
-
Ammonium Hydroxide (excess)
-
PEG-400 (Solvent/Catalyst)
Step-by-Step Workflow:
-
Chalcone Formation: Mix the aldehyde (1 mmol) and 2-acetylpyridine (2 mmol) in PEG-400 (5 mL).
-
Base Addition: Add crushed KOH pellets. Stir at 0°C for 2 hours.
-
Cyclization: Add excess Ammonium Hydroxide (NH₄OH).
-
Heating: Heat the mixture to 100°C for 4 hours.
-
Critical Step: The ammonia acts as the nitrogen source to close the central pyridine ring.
-
-
Work-up: Pour into ice water. The terpyridine precipitates as an off-white/beige solid.
-
Validation: 1H NMR will show the loss of the aldehyde proton (~10 ppm) and the appearance of the central pyridine singlet (~8.6-8.8 ppm).
Part 4: Application III – Chemical Biology (N-Terminal Tagging)
Context: 2-Pyridinecarboxaldehydes (2-PCA) are specific reagents for modifying the N-terminus of proteins (bio-orthogonal to Lysine
Mechanism of Action
The aldehyde reacts with the N-terminal
Experimental Workflow
| Parameter | Condition |
| Buffer | Phosphate Buffer (PBS), pH 7.5 |
| Concentration | Protein (10-50 |
| Temperature | 37°C |
| Duration | 4 - 16 hours |
| Quenching | Not usually required; excess small molecule removed via dialysis/spin-column. |
Logic Diagram: N-Terminal Modification
Figure 2: Site-selective N-terminal modification mechanism.
Part 5: References & Grounding
-
Thiosemicarbazone Anticancer Mechanisms:
-
Source: Richardson, D. R., et al. "Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity." Journal of Medicinal Chemistry.
-
Relevance: Establishes the mechanism of RNR inhibition and the necessity of the pyridine-2-carboxaldehyde pharmacophore.
-
-
2-Pyridinecarboxaldehyde in Proteomics (2-PCA):
-
Source: MacDonald, J. I., et al. "One-step site-specific modification of native proteins with 2-pyridinecarboxaldehydes." Nature Chemical Biology.
-
Relevance: Defines the imidazolidinone cyclization protocol used in Part 4.
-
-
Synthesis of Terpyridines (Kröhnke Method):
-
Source: Cave, G. W., & Raston, C. L. "Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition." Journal of the Chemical Society, Perkin Transactions 1.
-
Relevance: Validates the synthetic logic for constructing the terpyridine scaffold from aldehyde precursors.
-
-
FBXO22 Degrader Recruitment:
-
Source: "Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22." National Institutes of Health (NIH).
-
Relevance: Highlights the emerging use of 2-PCA derivatives as electrophilic warheads for Targeted Protein Degradation (TPD).[6]
-
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. sciforum.net [sciforum.net]
- 3. chemmethod.com [chemmethod.com]
- 4. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde as a Strategic Building Block for Heterocyclic Synthesis
Introduction: Unveiling a Privileged Scaffold Component
In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. Nitrogen-containing heterocycles, in particular, are ubiquitous in pharmaceuticals and functional materials.[1] Within this context, 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde emerges as a highly valuable and strategic building block. Its unique molecular architecture, featuring a reactive aldehyde group, a pyridine ring, and a nitrophenyl moiety, offers a trifecta of opportunities for synthetic diversification.
The pyridine ring itself is a well-established pharmacophore, and its derivatives are sought after in the pharmaceutical industry.[2] The aldehyde functionality at the 2-position serves as a versatile handle for a multitude of condensation and cycloaddition reactions. Furthermore, the presence of a nitro group on the appended phenyl ring not only influences the electronic properties of the entire molecule but also presents a latent opportunity for further functionalization through reduction to an amino group, enabling subsequent derivatization. This application note will delve into the potential applications of 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde in the synthesis of diverse heterocyclic systems, providing detailed protocols based on well-established multicomponent reactions.
Chemical Profile
| Property | Value | Reference |
| Chemical Name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | Internal Data |
| CAS Number | 52583-70-7 | Internal Data |
| Molecular Formula | C₁₂H₈N₂O₃ | Internal Data |
| Molecular Weight | 228.21 g/mol | Internal Data |
| Appearance | Pale yellow to yellow solid | Internal Data |
| Melting Point | 162-166 °C | Internal Data |
Synthetic Applications: A Gateway to Molecular Diversity
The strategic placement of the aldehyde group on the electron-deficient pyridine ring makes 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde an excellent candidate for participation in various multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes that combine three or more reactants to generate complex products, minimizing waste and synthetic steps.[3]
Hantzsch Dihydropyridine Synthesis: Accessing Calcium Channel Blocker Analogs
The Hantzsch synthesis is a classic multicomponent reaction that constructs dihydropyridine rings, a scaffold found in numerous cardiovascular drugs.[4] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[5] The use of 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde in this reaction is anticipated to yield novel dihydropyridines with a unique substitution pattern, offering new avenues for drug discovery.
Workflow for Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the Hantzsch synthesis.
Exemplary Protocol: Synthesis of a Novel Dihydropyridine Derivative
-
Materials:
-
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (1.0 mmol, 228 mg)
-
Ethyl acetoacetate (2.0 mmol, 260 mg, 0.25 mL)
-
Ammonium acetate (1.2 mmol, 92 mg)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydropyridine derivative.
-
-
Causality: The reaction proceeds through a series of condensations and cyclizations. The aldehyde first reacts with one equivalent of the β-ketoester in a Knoevenagel condensation. A second equivalent of the ketoester forms an enamine with ammonia, which then undergoes a Michael addition to the Knoevenagel product, followed by cyclization and dehydration to yield the dihydropyridine ring.[6]
Biginelli Reaction: Crafting Dihydropyrimidinones
The Biginelli reaction is another powerful multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are known for a wide range of biological activities.[7][8] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[9] Employing 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde in this synthesis is expected to produce novel dihydropyrimidinone derivatives with potential as therapeutic agents.
Logical Flow of the Biginelli Reaction
Caption: Logical steps in the Biginelli reaction.
Exemplary Protocol: Synthesis of a Novel Dihydropyrimidinone Derivative
-
Materials:
-
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (1.0 mmol, 228 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg, 0.13 mL)
-
Urea (1.5 mmol, 90 mg)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture with stirring for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and store it in a refrigerator overnight.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
-
Trustworthiness of the Protocol: This protocol is based on the well-established mechanism of the Biginelli reaction. The acid catalyst facilitates the formation of an acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the final product.[7]
The Role of the Nitro Group: A Handle for Further Diversification
The presence of the nitro group on the phenyl ring is not merely a passive substituent. It is a key feature that enhances the potential of 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde as a building block. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde and the overall electronic properties of the resulting heterocyclic products.[10]
More importantly, the nitro group can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl or catalytic hydrogenation. This transformation opens up a vast chemical space for further derivatization. The resulting amino group can be acylated, alkylated, diazotized, or used as a nucleophile in the construction of additional fused heterocyclic rings. This two-stage approach—heterocycle formation followed by nitro group reduction and derivatization—provides a powerful strategy for generating libraries of complex molecules for screening in drug discovery and materials science.
Conclusion and Future Outlook
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is a promising and versatile building block for the synthesis of a wide array of nitrogen-containing heterocycles. Its participation in robust and efficient multicomponent reactions like the Hantzsch and Biginelli syntheses allows for the rapid construction of complex molecular architectures. The latent functionality of the nitro group further amplifies its synthetic utility, providing a handle for late-stage diversification. Researchers in drug development and materials science are encouraged to explore the potential of this building block to accelerate the discovery of novel compounds with desirable biological and physical properties.
References
- Batool, F., et al. (2021). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 17, 1836–1846.
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Retrieved from [Link]
- Patel, B. K., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(41), 26863-26867.
-
Journal of Chemical Health Risks. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Retrieved from [Link]
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions, 49(8), 2536-2545.
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
-
DiVA. (2013). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Retrieved from [Link]
-
PubMed. (1976). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
-
ACS Publications. (2026). Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols: Copper-Catalyzed Cascade Multicomponent Poly C(sp3)–H Functionalization. Retrieved from [Link]
-
Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ....
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]
-
Asian Journal of Chemistry. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]
-
TCU Digital Repository. (n.d.). Synthesis and applications of novel nitrogen heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[5][6][11]triazolo[1,5-a]pyrimidines. Retrieved from [Link]
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025). ChemRxiv.
-
MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening the Biological Activity of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Executive Summary & Scientific Rationale
This guide details the screening protocols for 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS: 52583-70-7), hereafter referred to as 6-NP-2-PCA .
While 6-NP-2-PCA possesses intrinsic reactivity due to its electrophilic aldehyde and nitro-aromatic moieties, its primary value in modern drug discovery is as a privileged scaffold for the synthesis of tridentate ligands—specifically thiosemicarbazones (TSCs) and hydrazones. These derivatives are potent iron chelators and Ribonucleotide Reductase (RNR) inhibitors , a class of compounds validated by clinical candidates like Triapine.
Why Screen This Molecule?
-
Direct Activity: Aldehydes can form reversible covalent bonds with active site lysine/cysteine residues (Schiff base formation).
-
Divergent Synthesis: It serves as the "electrophilic warhead" in fragment-based drug discovery (FBDD), allowing for rapid in situ generation of bioactive metal chelators.
-
Metallo-Pharmacology: The pyridine-nitrogen and aldehyde-oxygen (or derived azomethine) create a chelation pocket essential for targeting metalloenzymes.
Safety & Handling (Critical)
-
Chemical Hazard: The 3-nitro group introduces potential for energetic instability under high heat. The aldehyde is susceptible to oxidation to the corresponding carboxylic acid (6-(3-nitrophenyl)picolinic acid).
-
Storage: Store at -20°C under argon. Hygroscopic.
-
Solubility: Low water solubility. Dissolve in DMSO or DMF for stock solutions (10-50 mM).
Experimental Workflows
Protocol A: Quality Control & Stability Profiling
Before biological screening, you must validate the integrity of the aldehyde functionality, as oxidation negates its reactivity.
Materials: HPLC-UV/Vis, DMSO-d6 (for NMR). Step-by-Step:
-
Visual Inspection: Pure compound should be a yellow/pale-orange solid. Darkening indicates decomposition.
-
Purity Check (HPLC):
-
Column: C18 Reverse Phase (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).
-
Detection: 254 nm (aromatic) and 280 nm (nitro/aldehyde overlap).
-
Pass Criteria: >95% purity.[1] Major impurity is usually the carboxylic acid (RT shift).
-
-
Stability in Media:
-
Spike 6-NP-2-PCA (10 µM) into cell culture media (RPMI + 10% FBS).
-
Incubate at 37°C. Aliquot at 0, 4, and 24 hours.
-
Analyze via LC-MS to detect Schiff base formation with serum proteins (albumin). Note: High protein binding is expected and relevant for in vivo translation.
-
Protocol B: The "In Situ" Divergent Screening (High-Impact)
Instead of synthesizing and purifying derivatives one by one, this protocol uses "Click-like" condensation to screen the potential of 6-NP-2-PCA to generate bioactive ligands directly in the assay plate.
Concept: 6-NP-2-PCA + Amine/Hydrazide Library
Reagents:
-
Scaffold: 6-NP-2-PCA (10 mM in DMSO).
-
Library: Thiosemicarbazide, Isonicotinic hydrazide, Semicarbazide (10 mM in DMSO).
-
Catalyst: Acetic Acid (glacial).
Workflow:
-
Plate Preparation: In a 96-well PCR plate, mix:
-
45 µL 6-NP-2-PCA (2x final conc).
-
45 µL Amine Partner (2x final conc).
-
10 µL Acetic Acid (catalytic, 5% v/v in DMSO).
-
-
Reaction: Seal and heat at 60°C for 2 hours. (Aldehyde condensation is rapid).
-
Dilution: Dilute reaction mixture 1:100 into cell culture media.
-
Bioassay Transfer: Transfer diluted "crude" ligands to cells seeded in 384-well plates.
-
Readout: MTT/CellTiter-Glo after 48h.
Data Interpretation:
-
Hit: If Reaction Mixture Activity >> (Aldehyde alone + Amine alone), the complex is the driver.
Protocol C: Iron Chelation & ROS Generation Assay
Validates the mechanism of action for 6-NP-2-PCA derivatives.
Mechanism: The pyridine-imine motif chelates Fe(II)/Fe(III), causing iron depletion and redox cycling (Fenton chemistry).
Step-by-Step:
-
Calcein-AM Assay (Iron Depletion):
-
Load cells (e.g., MCF-7) with Calcein-AM (0.25 µM). Calcein fluorescence is quenched by iron.
-
Treat with 6-NP-2-PCA (or derivative) for 2-4 hours.
-
Result: Increase in fluorescence = Iron chelation (removal of Fe from Calcein).
-
-
DCFDA Assay (ROS Production):
Visualizing the Screening Logic
Caption: Dual-path workflow prioritizing "In Situ" derivatization to unlock the scaffold's metallo-therapeutic potential.
Data Presentation Standards
When reporting results for 6-NP-2-PCA screening, structure your data as follows to ensure comparability.
Table 1: Physicochemical & Baseline Profile
| Property | Value / Observation | Method |
|---|---|---|
| LogP (Calc) | ~2.1 | ChemDraw/SwissADME |
| Solubility (PBS) | < 50 µM | Kinetic Turbidimetry |
| Stability (t½) | 18 h (Media), >1 mo (Solid) | LC-MS |
| IC50 (Direct) | > 50 µM (Inactive Baseline) | MTT (MCF-7 Cells) |
Table 2: In Situ Derivative Screening (Example Data)
| Reaction Partner | Product Class | IC50 (µM) | Fold Enhancement* |
|---|---|---|---|
| None (Parent) | Aldehyde | >100 | 1.0x |
| Thiosemicarbazide | Thiosemicarbazone | 0.45 | >200x |
| Isonicotinic hydrazide | Hydrazone | 12.5 | 8x |
| Semicarbazide | Semicarbazone | 45.0 | 2.2x |
*Fold Enhancement = IC50(Parent) / IC50(Derivative). High fold enhancement confirms the scaffold's role as a pro-ligand.
Mechanism of Action: The "Iron Sponge" Effect
The biological activity of 6-NP-2-PCA derivatives (specifically thiosemicarbazones) relies on the Tridentate N-N-S Coordination .
Caption: Mechanistic pathway of pyridinecarboxaldehyde derivatives inducing cytotoxicity via iron deprivation and ROS.
References
-
Richardson, D. R., et al. (2009). Di-2-pyridylketone thiosemicarbazones: The "new wave" of iron chelators for cancer treatment.Journal of Medicinal Chemistry . Link
-
Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer.Pharmacological Reviews . Link
-
Santa Cruz Biotechnology. 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Product Sheet.Link
-
Lovejoy, D. B., et al. (2012). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex.Cancer Research . Link
-
Pahontu, E., et al. (2016). Synthesis, Characterization, Antimicrobial and Antiproliferative Activity Evaluation of Cu(II), Co(II), Zn(II), Ni(II) and Pt(II) Complexes with Isoniazid-Derived Compound.Molecules .[2][3][4][5][6][7] Link
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for Developing Fluorescent Probes Using 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Introduction: A Versatile Scaffold for Fluorescent Probe Development
In the dynamic field of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The rational design of these molecular probes hinges on the selection of appropriate building blocks that can be tailored to respond to specific analytes or enzymatic activities. 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is a heterocyclic building block of significant interest for the development of "turn-on" fluorescent probes. Its unique structure combines a pyridine ring, which can act as a chelating agent or a component of a fluorophore, an aldehyde group for versatile chemical modifications, and a nitroaromatic moiety that can serve as both a fluorescence quencher and a recognition site for specific enzymes like nitroreductase (NTR).
Nitroreductases are a family of enzymes that are overexpressed in hypoxic environments, a characteristic feature of solid tumors.[1] This makes NTR a prime target for cancer diagnostics and targeted therapies. Fluorescent probes that can detect NTR activity offer a non-invasive and highly sensitive method for imaging hypoxic tumors. The underlying principle of many such probes is the enzymatic reduction of a nitro group to an amino group, which in turn modulates the photophysical properties of an adjacent fluorophore.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and application of a novel fluorescent probe, NPN-1 (Nitrophenyl-Pyridine-Naphthalimide), derived from 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde and 4-amino-1,8-naphthalimide. We will delve into the mechanistic principles governing its function and provide detailed, field-proven protocols for its synthesis and use in detecting nitroreductase activity.
Part 1: The Science of Sensing - Probe Design and Mechanism
The design of NPN-1 is predicated on the Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) mechanisms.[2][4] The 3-nitrophenyl group acts as a potent electron-withdrawing group, which, when in proximity to the electron-rich 1,8-naphthalimide fluorophore, quenches its fluorescence via a PET process. In this "off" state, the probe exhibits minimal fluorescence.
Upon enzymatic reduction of the nitro group to an amino group by nitroreductase in the presence of a cofactor such as NADH, the electron-withdrawing nature of the substituent is dramatically attenuated.[1] This disruption of the PET process leads to a "turn-on" of fluorescence. Furthermore, the newly formed amino group can act as an electron-donating group, potentially inducing an ICT process within the molecule, leading to a significant Stokes shift and enhanced fluorescence emission.[2][3]
The synthesis of NPN-1 is achieved through a straightforward Schiff base condensation reaction between the aldehyde functionality of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde and the primary amine of 4-amino-1,8-naphthalimide. This reaction is a robust and widely used method for the preparation of fluorescent probes.
Figure 1: Proposed sensing mechanism of NPN-1 for nitroreductase detection.
Part 2: From Benchtop to Application - Protocols and Methodologies
Protocol 1: Synthesis and Characterization of NPN-1
This protocol details the synthesis of the fluorescent probe NPN-1 via a Schiff base condensation reaction.
Materials:
-
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (≥95%)
-
4-Amino-1,8-naphthalimide (≥98%)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (1.0 mmol, 228.2 mg) in 20 mL of absolute ethanol.
-
Addition of Fluorophore: To this solution, add 4-amino-1,8-naphthalimide (1.0 mmol, 212.2 mg).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The formation of the product will be indicated by the appearance of a new, more nonpolar spot.
-
Product Isolation: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain NPN-1 as a solid.
Characterization:
The synthesized NPN-1 should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the imine bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the C=N stretch of the imine.
Protocol 2: Evaluation of Photophysical Properties
This protocol describes the characterization of the fluorescence properties of NPN-1 and its response to nitroreductase.
Materials:
-
NPN-1 stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitroreductase (NTR) from E. coli
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Test Solutions: Prepare a working solution of NPN-1 (e.g., 10 µM) in PBS (pH 7.4) containing a small percentage of DMSO (e.g., 1%) to ensure solubility.
-
Absorption and Emission Spectra of NPN-1: Record the UV-Vis absorption and fluorescence emission spectra of the NPN-1 working solution.
-
Enzymatic Reaction: To the NPN-1 working solution, add NADH to a final concentration of 100 µM. Initiate the enzymatic reaction by adding NTR to a final concentration of 10 µg/mL.
-
Time-Dependent Fluorescence Measurement: Immediately after adding NTR, record the fluorescence emission spectra at different time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes) to monitor the "turn-on" response. The excitation wavelength should be set at the absorption maximum of the reduced product.
-
Determination of Detection Limit: To determine the limit of detection (LOD), perform the enzymatic reaction with varying concentrations of NTR (e.g., 0-50 µg/mL) and measure the fluorescence intensity at the emission maximum after a fixed incubation time. The LOD can be calculated based on the signal-to-noise ratio (typically 3:1).
Expected Results:
The photophysical properties of NPN-1 and its reduced form are summarized in the table below. These values are based on typical characteristics of similar naphthalimide-based probes.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| NPN-1 | ~420 | ~530 | ~110 | Low (<0.05) |
| NPN-1-NH₂ (Reduced) | ~450 | ~550 | ~100 | High (>0.5) |
Table 1: Expected photophysical properties of NPN-1 before and after reduction by NTR.
Protocol 3: Application in Live Cell Imaging
This protocol outlines the use of NPN-1 for imaging NTR activity in cultured cells under hypoxic conditions.
Materials:
-
Cancer cell line known to express NTR under hypoxia (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM) and supplements
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
NPN-1 stock solution (1 mM in DMSO)
-
Confocal fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Hypoxia: To induce NTR expression, incubate the cells under hypoxic conditions (e.g., 1% O₂) for 12-24 hours. Alternatively, treat the cells with a chemical inducer of hypoxia.
-
Probe Incubation: Prepare a working solution of NPN-1 (e.g., 5-10 µM) in serum-free cell culture medium. Remove the old medium from the cells and incubate them with the NPN-1 working solution for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess probe.
-
Fluorescence Imaging: Image the cells using a confocal microscope equipped with appropriate filters for the excitation and emission of the reduced probe (e.g., excitation at ~450 nm, emission at ~550 nm). As a control, image cells that were not subjected to hypoxic conditions.
Figure 2: Experimental workflow for live-cell imaging of NTR activity using NPN-1.
Part 3: Trustworthiness and Validation
The protocols described herein are designed to be self-validating. The "turn-on" fluorescence response of NPN-1 should be strictly dependent on the presence of both NTR and its cofactor NADH. Control experiments are crucial for validating the specificity of the probe. These should include:
-
Absence of NTR: The probe should not exhibit a significant fluorescence increase in the presence of NADH alone.
-
Absence of NADH: The probe's fluorescence should not be affected by the presence of NTR alone.
-
Selectivity against other biological reductants: The probe's response to other common cellular reductants (e.g., glutathione, ascorbic acid) should be minimal.
-
Inhibition of NTR activity: Pre-incubation with a known NTR inhibitor (e.g., dicoumarol) should abolish the fluorescence "turn-on" in the presence of NTR and NADH.
By systematically performing these control experiments, researchers can confidently attribute the observed fluorescence enhancement to the specific activity of nitroreductase.
Conclusion
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde serves as a valuable and versatile platform for the development of sophisticated fluorescent probes. The hypothetical probe NPN-1 described in this application note exemplifies a rational design strategy for creating a highly sensitive and selective "turn-on" sensor for nitroreductase activity. The provided protocols offer a robust framework for the synthesis, characterization, and application of such probes in both biochemical assays and live-cell imaging. The principles and methodologies outlined here can be adapted and extended to develop novel fluorescent tools for a wide range of applications in biomedical research and drug discovery.
References
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]
-
One-pot facile synthesis of 4-amino-1,8-naphthalimide derived Tröger's bases: Via a nucleophilic displacement approach. ResearchGate. [Link]
-
Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. PMC. [Link]
-
Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives. MDPI. [Link]
-
A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging. Analyst (RSC Publishing). [Link]
- Process for the preparation of 4-amino-1,8-naphthalimides.
-
Recent progress in small molecule fluorescent probes for nitroreductase. Dyes and Pigments. [Link]
-
A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold. PubMed. [Link]
-
1,8-Naphthalimide based fluorescent sensors for enzymes. MURAL - Maynooth University Research Archive Library. [Link]
-
A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells. PubMed. [Link]
-
A Pyridine-Containing Cu2+-Selective Probe Based on Naphthalimide Derivative. PMC. [Link]
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. PMC. [Link]
-
A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances. [Link]
-
A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. PMC. [Link]
Sources
- 1. Recent progress in small molecule fluorescent probes for nitroreductase [html.rhhz.net]
- 2. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde oxime and hydrazone
Executive Summary & Strategic Rationale
This technical guide details the modular synthesis of 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde and its subsequent divergent functionalization into oxime and hydrazone derivatives.
These scaffolds are "privileged structures" in drug discovery. The 2,6-disubstituted pyridine core serves as a critical ligand in coordination chemistry (e.g., tridentate N-N-N pincer ligands) and a pharmacophore in medicinal chemistry (antimicrobial agents, AChE reactivators, and cytotoxicity modulators).
The Synthetic Strategy: We utilize a Convergent Protocol . Rather than linear functionalization of a pyridine ring, we employ a Palladium-catalyzed Suzuki-Miyaura cross-coupling to install the aryl ring, followed by condensation reactions to generate the nitrogen-based functional groups. This approach maximizes yield and minimizes the handling of unstable intermediates.
Retrosynthetic Logic & Workflow
The following diagram illustrates the disconnection strategy. The target molecules (Oxime/Hydrazone) are traced back to the aldehyde core, which is assembled via cross-coupling.
Figure 1: Retrosynthetic workflow showing the divergent synthesis from a common aldehyde intermediate.
Phase 1: The Core Synthesis (Suzuki Coupling)
Objective: Synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde. Principle: The electron-deficient nature of the pyridine ring facilitates oxidative addition of the Pd(0) catalyst, while the nitro group on the boronic acid is tolerated well under standard basic conditions.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 6-Bromo-2-pyridinecarboxaldehyde | 186.01 | 1.0 | Electrophile |
| 3-Nitrophenylboronic acid | 166.93 | 1.2 | Nucleophile |
| Pd(PPh3)4 (Tetrakis) | 1155.56 | 0.05 | Catalyst |
| Na2CO3 (2M Aqueous) | 105.99 | 3.0 | Base |
| 1,4-Dioxane | - | Solvent | Medium |
Protocol Steps
-
Degassing (Critical): In a 100 mL round-bottom flask (RBF), combine 1,4-dioxane (20 mL) and 2M Na2CO3 (5 mL). Sparge with Nitrogen or Argon for 15 minutes. Reason: Oxygen poisons Pd(0) catalysts, leading to homocoupling byproducts.
-
Reagent Addition: Add 6-bromo-2-pyridinecarboxaldehyde (1.0 g, 5.37 mmol) and 3-nitrophenylboronic acid (1.08 g, 6.45 mmol).
-
Catalyst Addition: Add Pd(PPh3)4 (310 mg, 0.27 mmol) quickly under a positive stream of inert gas.
-
Reflux: Attach a condenser and heat the mixture to 90–100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide spot (Rf ~0.6) should disappear.
-
Workup: Cool to Room Temperature (RT). Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
-
Expected Yield: 75–85%.
-
Appearance: Yellowish solid.
-
Phase 2: Divergent Functionalization
Once the aldehyde intermediate is secured, the pathway splits.
Path A: Preparation of the Oxime
Reaction Type: Nucleophilic Addition-Elimination.
-
Setup: Dissolve the purified aldehyde (0.5 g, 2.2 mmol) in Ethanol (10 mL).
-
Buffer Preparation: In a separate vial, dissolve Hydroxylamine Hydrochloride (NH2OH·HCl, 0.23 g, 3.3 mmol) and Sodium Acetate (NaOAc, 0.27 g, 3.3 mmol) in minimal water (2 mL). Reason: NaOAc buffers the HCl released, preventing protonation of the pyridine nitrogen which would deactivate the ring.
-
Addition: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution dropwise.
-
Condition: Stir at RT for 2–4 hours. A precipitate often forms.[5]
-
Isolation: Evaporate Ethanol to half volume. Add cold water (20 mL). Filter the solid precipitate. Wash with cold water.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain the pure (E)-oxime .
-
Note: The (E)-isomer is thermodynamically favored due to reduced steric clash between the -OH and the pyridine ring.
-
Path B: Preparation of the Hydrazone
Reaction Type: Condensation. Critical Warning: Simple hydrazones (-CH=NNH2) are prone to forming azines (dimers: R=N-N=R) if the aldehyde is in excess.
-
Setup: Charge a flask with Hydrazine Hydrate (64% or 80%, 1.0 mL, ~20 mmol) in Ethanol (5 mL). Note: Use a large excess (10 equiv) of hydrazine.
-
Addition: Dissolve the aldehyde (0.5 g, 2.2 mmol) in Ethanol (10 mL) and add it dropwise to the hydrazine solution at 0°C. Reason: Slow addition of electrophile to excess nucleophile favors mono-substitution.
-
Reaction: Allow to warm to RT and stir for 1 hour.
-
Isolation: Pour into ice water (50 mL). Extract immediately with CH2Cl2 (3 x 20 mL).
-
Drying: Dry over Na2SO4 and concentrate in vacuo at low temperature (<40°C).
-
Stability Note: Use immediately or store under Argon at -20°C. For drug development libraries, it is recommended to use substituted hydrazines (e.g., Phenylhydrazine or Semicarbazide) to form stable crystalline solids.
-
Characterization & Validation
To ensure trust in your results, verify using these spectral markers:
| Technique | Marker | Expectation |
| 1H NMR (Aldehyde) | -CHO Proton | Singlet at ~10.1 ppm . |
| 1H NMR (Oxime) | -CH=N Proton | Singlet at 8.2–8.5 ppm . |
| 1H NMR (Oxime) | -OH Proton | Broad singlet at 11.5–12.5 ppm (D2O exchangeable). |
| IR Spectroscopy | C=N Stretch | Strong band at 1610–1630 cm⁻¹ . |
| IR Spectroscopy | NO2 Stretch | Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹). |
| Mass Spec (ESI) | Molecular Ion | [M+H]+ peaks clearly visible. |
Application Context
Why synthesize these specific molecules?
-
Reactivation of Acetylcholinesterase (AChE): Pyridine oximes are the standard of care (e.g., Pralidoxime) for organophosphate poisoning.[6] The 6-aryl substitution provides a hydrophobic handle to interact with the peripheral anionic site of the enzyme, potentially improving affinity over simple PAM chlorides [1].
-
Metal Chelation & Sensing: The N-pyridine and N-oxime/hydrazone atoms form a "bite angle" suitable for chelating transition metals (Cu²⁺, Zn²⁺). These complexes are investigated as fluorescent sensors for environmental monitoring [2].
-
Cytotoxicity: Hydrazone derivatives of pyridine have shown significant antiproliferative activity against cancer cell lines by inhibiting DNA replication or inducing apoptosis via the mitochondrial pathway [3].
References
-
Kuca, K., et al. (2018). "Synthesis and in vitro evaluation of new oxime reactivators for acetylcholinesterase inhibited by paraoxon." Molecules.
-
You, Y., et al. (2019). "Pyridine-based Schiff bases: Synthesis and application as fluorescent sensors for Cu2+." Spectrochimica Acta Part A.
-
Desai, N. C., et al. (2016). "Synthesis and biological evaluation of some new pyridine-based heterocyclic compounds as potential antimicrobial and anticancer agents." Medicinal Chemistry Research.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Welcome to the dedicated technical support guide for the purification of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. The unique combination of a pyridine core, an aromatic nitro group, and a reactive aldehyde function presents specific purification hurdles. This guide provides in-depth, field-proven solutions and troubleshooting advice to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde?
A1: Based on the reactivity of the molecule, the primary impurities typically include:
-
6-(3-Nitrophenyl)-2-pyridinecarboxylic acid: This is the most common impurity, arising from the air-oxidation of the aldehyde group. Its presence increases the polarity of the crude material significantly.
-
Unreacted Starting Materials: Depending on the synthetic route, these may include precursors like 2-methyl-6-(3-nitrophenyl)pyridine or 2-(hydroxymethyl)-6-(3-nitrophenyl)pyridine.
-
By-products from Synthesis: Side-products from coupling reactions (e.g., Suzuki or Stille coupling) or residual catalysts can also contaminate the crude product.
-
Residual Solvents: High-boiling point solvents like DMF or DMSO used in the synthesis can be difficult to remove.[1]
Q2: My crude product is a dark, gummy oil instead of a solid. What does this indicate and how should I proceed?
A2: An oily or gummy consistency often suggests the presence of significant impurities, particularly residual high-boiling solvents or by-products that are disrupting the crystal lattice of the desired compound.[1] Before attempting purification, it is advisable to triturate the crude material with a non-polar solvent like hexanes or diethyl ether to precipitate the desired product and wash away some of the less polar impurities. If the material remains oily, column chromatography is often the most effective first step.
Q3: Which purification technique is generally the most effective for this compound?
A3: The choice of technique depends on the impurity profile and the scale of your reaction.
-
For high levels of diverse impurities or for obtaining analytical-grade material, flash column chromatography is superior due to its high resolving power.
-
If the major impurity is the corresponding carboxylic acid and the crude material is mostly solid, purification via a bisulfite adduct can be exceptionally efficient and scalable.[2][3]
-
For removing minor impurities from a mostly pure solid, recrystallization is a fast and economical choice.
Purification Method Selection Workflow
The following decision tree provides a logical path to selecting the optimal purification strategy based on the initial assessment of your crude material.
Caption: Decision tree for selecting a purification technique.
Troubleshooting Guide by Technique
Flash Column Chromatography
Q: My compound streaks badly on the silica TLC plate, making separation impossible. What causes this?
A: Streaking is typically caused by two factors with this class of molecule. First, the basic pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[4] Second, the presence of the highly polar carboxylic acid impurity will also streak.
Solution:
-
Neutralize the Stationary Phase: Deactivate the silica gel by preparing your eluent with 0.5-1% triethylamine (Et3N).[4] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic pyridine compound to elute with a much-improved peak shape.
-
Optimize the Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 40-50% ethyl acetate) to elute your product. The carboxylic acid impurity will likely remain at the baseline or require a much more polar system (e.g., with methanol) to elute.[5]
Q: I suspect my aldehyde is decomposing on the column. How can I confirm and prevent this?
A: Decomposition on silica gel is a known issue for some aldehydes.[6] You can confirm this by collecting all fractions, concentrating them, and checking the total recovery by mass. A significant loss of mass suggests decomposition.
Solution:
-
Use Deactivated Silica: As mentioned above, adding triethylamine to the eluent can help.[4]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your column, load the sample, and run the elution without delay.
-
Consider an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.[7] However, you must re-optimize your solvent system on a TLC plate first, as the selectivity will be different.
Recrystallization
Q: I'm struggling to find a single solvent that dissolves the crude material when hot but not when cold. What should I do?
A: This is a classic scenario where a two-solvent system is ideal. You need one solvent in which the compound is soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent").
Solution:
-
Solvent Selection: For a polar compound like this, common solvent pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Acetone/Water.
-
Procedure:
-
Dissolve your crude solid in the minimum amount of the hot soluble solvent (e.g., dichloromethane).
-
While the solution is still hot, add the anti-solvent (e.g., hexanes) dropwise until you see persistent cloudiness.
-
Add a few more drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Q: My product "oils out" instead of forming crystals upon cooling. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent system. This is often caused by cooling the solution too quickly or using a solvent system where the boiling point is too high.
Solution:
-
Slow Down Cooling: Ensure the solution cools as slowly as possible to room temperature before moving it to an ice bath. Insulating the flask can help.
-
Add More Soluble Solvent: Re-heat the mixture until it is clear again. Add a small amount more of the "soluble solvent" before allowing it to cool slowly. This reduces the level of supersaturation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Purification via Bisulfite Adduct
Q: I've added sodium bisulfite, but the expected white precipitate of the adduct isn't forming. What went wrong?
A: The formation and precipitation of the bisulfite adduct are sensitive to reaction conditions and the solubility of the adduct itself.[8]
-
Cause 1: Insufficient Mixing: The reaction occurs between the organic aldehyde and the aqueous bisulfite. If your aldehyde is not sufficiently soluble in the chosen co-solvent, the two phases may not be in adequate contact.[2]
-
Cause 2: Soluble Adduct: The bisulfite adduct of your specific molecule may be soluble in the reaction mixture and will not precipitate. This is common with lower molecular weight aldehydes.[8]
-
Cause 3: Reagent Quality: Sodium bisulfite solutions can degrade over time.
Solution:
-
Use a Miscible Co-solvent: Dissolve your crude aldehyde in a water-miscible organic solvent like methanol, THF, or DMF before adding the saturated aqueous sodium bisulfite solution.[3] This ensures all reactants are in the same phase.
-
Switch to Extraction: If the adduct is water-soluble, simply proceed with a liquid-liquid extraction. After adding the bisulfite and co-solvent, add water and an immiscible organic solvent (like ethyl acetate). The non-aldehyde impurities will remain in the organic layer, while your water-soluble aldehyde-bisulfite adduct will move to the aqueous layer.[1][8] You can then regenerate the aldehyde directly from the separated aqueous layer.
-
Use Fresh Reagent: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[8]
Q: My final yield after regenerating the aldehyde from the adduct is very low. What are the potential causes?
A: Low recovery can happen at two stages: incomplete adduct formation or incomplete regeneration.
-
Cause 1: Incomplete Reaction: The reaction may need more time or vigorous stirring to go to completion.
-
Cause 2: Incomplete Regeneration: The cleavage of the adduct requires a sufficiently basic pH. If the solution is not basic enough, the aldehyde will not be fully released.[8]
-
Cause 3: Emulsion Formation: During the final extraction of the regenerated aldehyde, emulsions can form, trapping your product.
Solution:
-
Ensure Basicity: When regenerating the aldehyde, add a strong base like 50% NaOH dropwise until the pH of the aqueous layer is >12.[8]
-
Thorough Extraction: Extract the aqueous layer multiple times (3x) with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) to ensure all the regenerated aldehyde is recovered.
-
Break Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
Detailed Experimental Protocols
Caution: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The reaction of sodium bisulfite can generate sulfur dioxide (SO₂) gas.[2]
Protocol 1: Flash Column Chromatography with Deactivated Silica
-
TLC Analysis: Determine an optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3. For this compound, a starting point is 30% Ethyl Acetate / 70% Hexanes + 0.5% Triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, you can perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[4]
-
Elution: Run the column, starting with the less polar solvent system. If using a gradient, gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde.
Protocol 2: Purification via Bisulfite Adduct Extraction
This protocol is optimized for cases where the adduct is water-soluble.[2]
Caption: Workflow for purification via bisulfite adduct formation.
-
Adduct Formation: Dissolve the crude material (e.g., 1.0 g) in methanol (10 mL) in a separatory funnel. Add 5 mL of freshly prepared saturated aqueous sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[2]
-
Extraction: Add deionized water (25 mL) and an immiscible organic solvent like ethyl acetate (25 mL) to the funnel. Shake vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the adduct) into a clean flask. Discard the upper organic layer (containing non-aldehyde impurities).
-
Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of fresh ethyl acetate (e.g., 25 mL). While stirring or shaking, add 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is 12 or higher (check with pH paper).[8]
-
Final Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase. Extract the aqueous layer two more times with fresh ethyl acetate.
-
Workup: Combine all organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pure product.
Data Summary: Comparison of Purification Techniques
| Technique | Primary Use Case | Scalability | Speed | Purity Achievable | Key Considerations |
| Flash Chromatography | Complex mixtures; high purity required | Low to Moderate | Slow | Very High (>99%) | Potential for compound decomposition on silica; requires solvent optimization.[4][5] |
| Recrystallization | Removing minor impurities from a solid | High | Fast | High (98-99.5%) | Requires finding a suitable solvent system; risk of "oiling out".[1] |
| Bisulfite Adduct | Removing non-aldehyde impurities | Very High | Moderate | High (>98%) | Highly specific to aldehydes; requires basic conditions for regeneration which may affect sensitive molecules.[2][8] |
References
-
emillz. (2015, April 1). Purifying aldehydes? Reddit. Retrieved from [Link]
-
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57274. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. Retrieved from [Link]
-
ChemWhat. (n.d.). 6-(3-NITROPHENYL)-2-PYRIDINECARBOXALDEH& CAS#: 52583-70-7. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Introduction
This guide addresses the technical challenges in synthesizing 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde , a critical intermediate often used in ligand design and medicinal chemistry. The presence of three distinct functionalities—a pyridine nitrogen, a reactive aldehyde, and an electron-withdrawing nitro group—creates a unique "triangle of instability" that requires precise reaction engineering.
This document moves beyond generic protocols to provide a self-validating system for optimization, focusing on the Suzuki-Miyaura cross-coupling of 6-bromo-2-pyridinecarboxaldehyde with 3-nitrophenylboronic acid.
Module 1: Strategic Analysis & Reaction Design
The Chemical Challenge
-
Catalyst Poisoning: The pyridine nitrogen (N-atom) is a strong
-donor that can coordinate to the Palladium (Pd) center, displacing phosphine ligands and deactivating the catalyst (formation of "Palladium Black"). -
Aldehyde Instability: Under the basic aqueous conditions typical of Suzuki couplings, the aldehyde moiety is susceptible to the Cannizzaro reaction (disproportionation) or oxidation to the carboxylic acid.
-
Protodeboronation: The electron-withdrawing nitro group on the boronic acid destabilizes the C-B bond, increasing the risk of protodeboronation (yielding nitrobenzene) rather than the desired cross-coupling.
The Optimized Pathway
To mitigate these risks, we recommend a Ligand-Controlled Strategy using bidentate ligands (e.g., dppf) to prevent N-coordination, coupled with a mild base system.
Caption: Figure 1. Reaction pathway highlighting the critical balance between product formation and competing deactivation/degradation pathways.
Module 2: Critical Reaction Parameters
The following table summarizes the optimized conditions versus common pitfalls.
| Parameter | Optimized Condition | Rationale (Causality) |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%) | The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Pd, preventing the pyridine nitrogen from displacing the ligand and poisoning the catalyst [1]. |
| Solvent | DME / Water (3:1) or Toluene / EtOH / Water | DME (Dimethoxyethane) provides excellent solubility for the polar boronic acid while maintaining a reaction temperature (~80°C) sufficient for coupling but mild enough to preserve the aldehyde. |
| Base | Na₂CO₃ (2.0 eq) | Strong bases (NaOH, KOH) trigger aldehyde degradation (Cannizzaro). Carbonate is strong enough to activate the boronic acid but mild enough to spare the aldehyde [2]. |
| Temperature | 80°C | Temperatures >100°C accelerate protodeboronation of the nitro-substituted boronic acid. |
| Atmosphere | Argon/Nitrogen (Strict) | Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde. |
Module 3: Troubleshooting Guide (FAQs)
Q1: The reaction conversion stalls at ~50%. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Deactivation via Pyridine Coordination.
Explanation: The product itself (a pyridine derivative) can act as a ligand. As the concentration of the product increases, it competes with the substrate for the Pd center. If you are using a monodentate phosphine catalyst like
-
Switch to Pd(dppf)Cl₂: The chelating effect of dppf makes it resistant to displacement by pyridine.
-
Increase Ligand Loading: Add free ligand (e.g., 5 mol% additional dppf) to shift the equilibrium back toward the active catalyst.
Q2: I see a significant amount of nitrobenzene in the LC-MS. What is happening?
Diagnosis: Protodeboronation.[1][2] Explanation: 3-Nitrophenylboronic acid contains an electron-withdrawing nitro group. This withdraws electron density from the aromatic ring, making the C-B bond more susceptible to hydrolysis (cleavage by water) before it can transmetallate to the Palladium [4]. Solution:
-
"Slow Release" Strategy: Do not add all the boronic acid at once. Add it in 3 portions over the first hour.
-
Reduce Water: Switch to an anhydrous system using
as the base and Dioxane as the solvent. The lack of water stops the hydrolysis mechanism.
Q3: My aldehyde peak is disappearing, but I'm not forming the product. I see a carboxylic acid peak.
Diagnosis: Cannizzaro Reaction or Aerobic Oxidation. Explanation: In the presence of base and water, the aldehyde can disproportionate (Cannizzaro) or oxidize if air leaks in. Solution:
-
Degas Thoroughly: Sparge solvents with Argon for 20 minutes before adding the catalyst.
-
Protection Step: If the aldehyde remains unstable, convert the 6-bromo-2-pyridinecarboxaldehyde to its dimethyl acetal (using trimethyl orthoformate/MeOH/H+) before the coupling. The acetal is stable to base. Deprotect with dilute HCl during workup.
Module 4: Experimental Protocol
Standard Protocol (Direct Coupling)
-
Charge: To a reaction vial, add:
-
6-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)
-
3-Nitrophenylboronic acid (1.2 equiv)
- (0.03 equiv)
-
-
Solvent: Add DME (degassed) and 2M aqueous
(degassed) in a 3:1 ratio. Concentration should be ~0.1 M relative to the bromide. -
Cycle: Seal the vial and purge with Argon for 5 minutes.
-
Heat: Stir at 80°C for 4–6 hours. Monitor by HPLC/TLC.
-
Workup: Cool to RT. Dilute with EtOAc and water. Wash organic layer with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The aldehyde makes the product slightly polar; expect elution around 30-40% EtOAc.
Troubleshooting Decision Tree
Caption: Figure 2. Decision tree for diagnosing and correcting reaction failures based on impurity profiles.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Campeau, L. C., & Fagnou, K. (2006). Applications of Pyridine N-Oxides in Organic Synthesis. Chemical Society Reviews, 35, 127-139. (Discusses pyridine coordination issues). Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopomers, and Kinetic Isotope Effects. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
Technical Support Center: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Product Support ID: 6-NP-2PCA | CAS: 52583-70-7
Welcome to the Technical Support Hub
From: Dr. Aris Thorne, Senior Application Scientist Subject: Stability, Storage, and Handling Protocols for 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
This guide is not a generic safety sheet. It is a technical intervention designed to prevent the specific degradation pathways inherent to aryl-substituted picolinaldehydes. As researchers, we often treat aldehydes as stable shelf reagents; however, the electron-deficient nature of the pyridine ring combined with the nitro-substitution makes this compound susceptible to specific autoxidation and hydration mechanisms that can silently ruin downstream ligand synthesis or coordination chemistry.
Module 1: Critical Stability Factors (The "Why")
To preserve this compound, you must understand what destroys it. The stability of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is governed by two primary failure modes:
1. Radical-Mediated Autoxidation
Unlike simple benzaldehydes, pyridine-2-carboxaldehydes are exceptionally prone to autoxidation. The nitrogen atom in the pyridine ring withdraws electron density, making the carbonyl carbon highly electrophilic. However, the primary degradation route is the radical abstraction of the formyl hydrogen, leading to the formation of 6-(3-nitrophenyl)picolinic acid .
-
Trigger: Atmospheric Oxygen (
) + Light ( ). -
Visual Indicator: The pale yellow solid turns dark orange or brown.
2. Hydration and Oligomerization
In the presence of moisture, the highly electrophilic aldehyde can form a gem-diol (hydrate). While this is reversible, the hydrate can act as a nucleophile toward unreacted aldehyde, leading to hemiacetal oligomers.
-
Trigger: Ambient Humidity.
-
Consequence: Broadening of NMR peaks and loss of stoichiometry in Schiff base condensations.
Mechanism of Degradation (Visualized)
Figure 1: The primary degradation pathway is autoxidation to the carboxylic acid, accelerated by light and air. Moisture leads to reversible hydration.
Module 2: Storage Protocols (The "How")
Do not store this compound on a standard chemical shelf. Follow this "Gold Standard" protocol to ensure reagent integrity for up to 24 months.
| Parameter | Protocol | Technical Rationale |
| Temperature | -20°C (Freezer) | Arrhenius suppression of radical initiation rates. 2-8°C is acceptable for active use (<1 month). |
| Atmosphere | Inert Gas (Ar or N₂) | Displaces atmospheric oxygen, preventing the propagation step of autoxidation. |
| Container | Amber Vial + Parafilm/Tape | Amber glass blocks UV light (radical initiator). Parafilm creates a secondary moisture barrier. |
| Desiccation | Required | Store the vial inside a secondary jar containing Drierite or silica gel to prevent hydration during freeze-thaw cycles. |
Handling Best Practice: Always allow the vial to equilibrate to room temperature before opening . Opening a cold vial in humid air causes immediate condensation inside the container, accelerating hydration.
Module 3: Troubleshooting & FAQs
This section addresses specific anomalies reported by users in the field.
Q1: My sample has turned from pale yellow to a dark brown solid. Is it usable?
Diagnosis: Significant Oxidation. The "browning" is characteristic of pyridine-aldehyde decomposition products (often oligomers or conjugated impurities).
-
Action: Check purity via TLC (solvent: 30% EtOAc/Hexane). If the aldehyde spot (higher
) is dominant with only a faint baseline streak, you may purify it. -
Remediation: Recrystallization is preferred over column chromatography for this compound to avoid silica-catalyzed decomposition.
-
Solvent: Ethanol or Acetonitrile.
-
Method: Dissolve in hot solvent, filter while hot (to remove insoluble acid/oligomers), and cool slowly.
-
Q2: The 1H-NMR shows the aldehyde peak, but the integration is low, and there are broad peaks around 6.0-6.5 ppm.
Diagnosis: Hemiacetal/Hydrate Formation. The aldehyde proton (typically ~10.1 ppm) should be a sharp singlet. Broad peaks upfield suggest the aldehyde is interacting with water or itself.
-
Action: Run the NMR in DMSO-
instead of . Chloroform often contains traces of acid/water that catalyze hydrate formation in situ. -
Remediation: Dry the solid under high vacuum (0.1 mmHg) at room temperature for 4 hours to remove physically adsorbed water.
Q3: I am using this for a Schiff base reaction (e.g., with an aniline), but the yield is low.
Diagnosis: Acid Contamination. If the sample contains 6-(3-nitrophenyl)picolinic acid (the oxidation product), the acid will protonate your amine nucleophile, killing the reaction.
-
Test: Dissolve a small amount in DCM and wash with aqueous
. Acidification of the aqueous layer causing precipitation confirms the presence of the acid impurity. -
Fix: Pre-wash the aldehyde solution with mild base or recrystallize before use.
Module 4: Quality Control & Decision Logic
Use this flowchart to determine if your batch is fit for synthesis.
Figure 2: QC Workflow. Visual inspection is the first line of defense, followed by NMR verification of the aldehyde proton.
References
-
ChemicalBook. (2024). 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Properties and CAS 52583-70-7. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Pyridinecarboxaldehyde (Parent Compound Stability Data). Retrieved from
-
Baran Lab. (2004). Pyridine Synthesis and Reactivity: Cliff Notes. Scripps Research Institute. Retrieved from
-
PubChem. (n.d.). Compound Summary: 6-(3-Nitrophenyl)pyridine-2-carboxaldehyde.[1][2] National Library of Medicine. Retrieved from
(Note: While specific literature on the 3-nitrophenyl derivative is niche, stability protocols are derived from the well-established chemistry of 2-pyridinecarboxaldehyde and nitro-aromatics as cited above.)
Sources
Technical Support Center: Catalyst Selection for Reactions with 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde. This molecule presents unique synthetic challenges due to its dual functionality: a reactive aldehyde group and a reducible nitro group. The strategic selection of a catalyst is paramount to achieving high chemoselectivity and yield. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: How can I selectively reduce the nitro group to an amine without affecting the aldehyde?
This is the most common challenge. Standard catalytic hydrogenation methods, such as using Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with H₂ gas, are often too aggressive and will non-selectively reduce both the nitro group and the aldehyde, leading to the corresponding amino alcohol or even deoxygenation products.[1][2]
Answer: Achieving chemoselective reduction of the nitro group requires a catalyst system that is mild enough to leave the aldehyde untouched.
Recommended Catalytic Systems:
-
Transfer Hydrogenation with Iron/CaCl₂: An efficient system using iron powder in the presence of calcium chloride offers excellent chemoselectivity for nitro group reduction while tolerating sensitive functional groups, including aldehydes.[3] This method is advantageous due to its simplicity and the use of inexpensive, non-noble metals.
-
Acidic Reduction with Tin(II) Chloride (SnCl₂): A classic and highly reliable stoichiometric method involves the use of SnCl₂ in an acidic medium (typically HCl).[1] This approach is particularly effective for selectively reducing aromatic nitro groups in the presence of aldehydes.[1] While not strictly catalytic, its high selectivity often makes it the preferred method.
-
Sodium Sulfide or Hydrosulfide: In some cases, sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in an aqueous or alcoholic solution can be used for a mild and selective reduction of aromatic nitro groups.
Troubleshooting Guide: Nitro Group Reduction
| Issue | Potential Cause | Recommended Solution |
| Both nitro and aldehyde groups are reduced. | The catalyst system is too reactive (e.g., standard catalytic hydrogenation).[1] | Switch to a more chemoselective method like transfer hydrogenation with Fe/CaCl₂[3] or stoichiometric reduction with SnCl₂/HCl.[1] |
| Low yield of the desired amine. | Incomplete reaction or side product formation. | Increase reaction time or temperature moderately. Ensure the pH is appropriate for the chosen method (acidic for SnCl₂). For transfer hydrogenation, ensure the hydrogen donor is in sufficient excess. |
| Formation of azo or azoxy byproducts. | Incomplete reduction of the nitro group can lead to condensation of intermediate nitroso and hydroxylamine species.[2][4] | Ensure sufficient reducing agent/hydrogen donor is present. The use of acidic conditions (like with SnCl₂) can help minimize these side reactions by protonating intermediates.[1] |
dot
Caption: Decision workflow for selective nitro group reduction.
FAQ 2: What are the best practices for reactions involving the aldehyde, such as C-C bond formation?
The aldehyde group on the electron-deficient pyridine ring is an excellent electrophile for various C-C bond-forming reactions. The pyridine nitrogen can play a crucial role by acting as a chelating directing group for certain metal catalysts.
Answer: The choice of catalyst depends heavily on the desired transformation. Organocatalysis is a powerful, metal-free approach for many of these reactions.
Key Reactions and Catalyst Types:
-
Henry (Nitroaldol) Reaction: To form a β-nitro alcohol, organocatalysts are highly effective. Chiral thiourea or squaramide-based catalysts can promote this reaction enantioselectively.[5]
-
Wittig Reaction: This reaction is typically reagent-driven (using a phosphonium ylide) and does not require an external catalyst. However, reaction conditions must be carefully controlled. Stabilized ylides will generally favor the (E)-alkene.[6]
-
Michael Addition: For the conjugate addition of nucleophiles to α,β-unsaturated systems derived from the aldehyde, both organocatalysts and metal-based catalysts can be employed. Chiral nickel(II)-bis(diamine) complexes have shown high enantioselectivity in Michael additions to nitroalkenes.[7]
-
C-H Activation/Arylation: The pyridine ring can act as a directing group to facilitate C-H activation at the ortho-position of the nitrophenyl ring. Palladium catalysts, often in conjunction with a photoredox catalyst like a Ruthenium complex, can be used for C-H arylation.[8][9]
Experimental Protocol: Organocatalyzed Henry Reaction
-
To a solution of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (1.0 eq.) in an appropriate solvent (e.g., CH₂Cl₂ or Toluene) at the desired temperature (e.g., -20 °C), add the nitroalkane (1.5-2.0 eq.).
-
Add the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 5-10 mol%).
-
Stir the reaction mixture for 24-72 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using column chromatography.
dot
Caption: Catalyst choices for C-C bond formation reactions.
FAQ 3: How can I achieve an enantioselective reduction of the aldehyde to a chiral alcohol?
Synthesizing enantiopure chiral alcohols is critical in drug development. This requires the use of a chiral catalyst that can effectively differentiate between the two faces of the prochiral aldehyde.
Answer: Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are the premier catalytic methods for this transformation.
-
Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor (e.g., isopropanol or formic acid) and a chiral transition metal catalyst. Ruthenium and Iridium complexes with chiral diamine or amino alcohol ligands are highly effective. This approach avoids the need for high-pressure hydrogenation equipment.[10]
-
Asymmetric Hydrogenation: This involves the use of molecular hydrogen (H₂) and a chiral catalyst, typically based on Rhodium, Ruthenium, or Iridium complexed with chiral phosphine ligands (e.g., BINAP, Josiphos).[11] High enantiomeric excesses (>99% ee) can often be achieved.[12]
Catalyst and Ligand Selection for Asymmetric Reduction
| Method | Metal | Common Chiral Ligands | Hydrogen Source | Key Advantages |
| Asymmetric Transfer Hydrogenation | Ru, Ir, Rh | Ts-DPEN, Chiral Amino Alcohols | Isopropanol, Formic Acid | Operational simplicity, no high-pressure H₂ needed.[10] |
| Asymmetric Hydrogenation | Ru, Rh, Ir | BINAP, DuPhos, Josiphos, SEGPHOS | H₂ Gas | High turnover numbers, excellent enantioselectivity.[11][12] |
Troubleshooting Guide: Asymmetric Reduction
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity (ee). | Suboptimal ligand-substrate match. Incorrect temperature or solvent. | Screen a library of chiral ligands. Vary the reaction temperature; lower temperatures often improve ee. Change solvent polarity. |
| Slow or Incomplete Conversion. | Catalyst inhibition or deactivation. | The pyridine nitrogen of the substrate can sometimes strongly coordinate to the metal center, inhibiting catalysis. Adding a mild Brønsted or Lewis acid can sometimes mitigate this effect. Ensure all reagents and solvents are rigorously degassed to prevent catalyst oxidation.[13] |
| Racemic Product. | Catalyst did not form or is inactive. | Ensure the precatalyst and ligand are correctly loaded and that the active catalyst is formed in situ if required. Verify the chiral purity of the ligand. |
References
-
Selective reduction of aldehydes in the presence of a nitro group with TUDO . ResearchGate. Available at: [Link]
-
Preparation of Amines: Reduction of Oximes and Nitro Compounds . JoVE. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Academia.edu. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers. Available at: [Link]
-
Amine synthesis by nitro compound reduction . Organic Chemistry Portal. Available at: [Link]
-
Chemoselective photocatalytic oxidation of alcohols to aldehydes and ketones by nitromethane on titanium dioxide under violet 400 nm LED light irradiation . Royal Society of Chemistry. Available at: [Link]
-
Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis . Macmillan Group - Princeton University. Available at: [Link]
-
Catalytic C-C Bond-Forming Reactions . Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Nickel-Catalyzed Michael Additions of Azaarylacetates and Acetamides to Nitroalkenes . ResearchGate. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines . ResearchGate. Available at: [Link]
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency . PMC. Available at: [Link]
-
A simplified workflow of the catalyst screening . ResearchGate. Available at: [Link]
-
Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions . MDPI. Available at: [Link]
-
A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles . ACS Publications. Available at: [Link]
-
Iridium-catalyzed asymmetric cascade dearomative allylation/acyl transfer rearrangement: access to chiral N-substituted 2-pyridones . PubMed. Available at: [Link]
-
Catalytic Reaction Guide . Johnson Matthey. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . PMC. Available at: [Link]
-
Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones . ResearchGate. Available at: [Link]
-
Strategies for C−C bond formation of pyridines . ResearchGate. Available at: [Link]
-
Multimetallic-Catalyzed C–C Bond-Forming Reactions: From Serendipity to Strategy . PMC. Available at: [Link]
-
Module 2 Asymmetric Carbon-Carbon Bond Forming Reactions . NPTEL. Available at: [Link]
-
Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests . ResearchGate. Available at: [Link]
- Process for the production of pyridine aldehydes. Google Patents.
-
LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts . PMC. Available at: [Link]
-
Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen . ACS Publications. Available at: [Link]
-
LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts . The University of Liverpool Repository. Available at: [Link]
Sources
- 1. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. (PDF) Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [academia.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jmcct.com [jmcct.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
work-up procedure for 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde synthesis
Technical Support Center: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Synthesis
Case ID: #SYN-PYR-NO2-006 Status: Active Support Topic: Work-up & Purification Protocols[1]
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting guide for the synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (CAS: 52583-70-7). This guide moves beyond standard textbook procedures to address the specific physicochemical challenges of bi-aryl pyridine aldehydes.
Our goal is to ensure you isolate high-purity material free from palladium contaminants and oxidation byproducts.
Module 1: The Synthesis Context
To troubleshoot the work-up, we must first establish the reaction baseline. The industry-standard route relies on a Suzuki-Miyaura Cross-Coupling .
-
Substrates: 6-Bromo-2-pyridinecarboxaldehyde + 3-Nitrophenylboronic acid.
-
Catalyst System: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos (for sterically demanding or electron-poor substrates).
-
Base/Solvent: K₂CO₃ (2.0 eq) in Dioxane/Water (3:[1]1) or Toluene/Water.[1]
The Chemical Challenge:
-
Pyridine Basicity: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst or complicating extraction.
-
Aldehyde Instability: The aldehyde moiety is prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strong basic conditions.
-
Solubility: The nitro group decreases solubility in non-polar solvents, while the pyridine ring increases water solubility at low pH.
Module 2: Troubleshooting & FAQs
Q1: I am experiencing severe emulsions during the aqueous work-up. How do I resolve this?
Diagnosis: Pyridine derivatives often act as surfactants in basic media. Additionally, fine boronic acid precipitates can stabilize the interface.
Corrective Protocol:
-
Do not acidify blindly. Acidifying to break the emulsion will protonate the pyridine nitrogen (
), driving your product into the aqueous layer. -
The "Salting Out" Method: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength, forcing the organic pyridine out of the water phase.
-
Filtration: If the emulsion persists, it is likely due to colloidal Palladium or boronic acid salts. Filter the entire biphasic mixture through a pad of Celite 545 before attempting phase separation again.
Q2: My product is dark/black even after column chromatography. How do I remove residual Palladium?
Diagnosis: Pyridines are excellent ligands for Palladium. Standard silica chromatography is often insufficient to break this coordination.
Corrective Protocol (The Scavenger Method):
-
Step 1: Dissolve the crude mixture in Ethyl Acetate or THF.
-
Step 2: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Charcoal (10 wt% relative to mass).
-
Step 3: Stir at 50°C for 30 minutes.
-
Step 4: Filter through a 0.45µm PTFE membrane or Celite.
-
Result: The thiol groups bind Pd with higher affinity than the pyridine nitrogen.
Q3: I see a new spot on TLC that doesn't move (Baseline). Is my product decomposing?
Diagnosis: You are likely observing the carboxylic acid derivative (6-(3-nitrophenyl)picolinic acid). This occurs if the reaction mixture was exposed to air while hot and basic.
Prevention:
-
Degas all solvents (sparge with Argon for 20 mins) before adding the catalyst.
-
Keep the reaction under a positive pressure of Nitrogen/Argon.
-
Work-up Tip: Perform the extraction quickly and avoid prolonged exposure to basic aqueous layers.
Module 3: The Self-Validating Purification System
The Bisulfite Adduct Protocol
Standard chromatography can be difficult due to the streaking of pyridine compounds on silica. We recommend a Chemical Purification strategy that relies on the specific reactivity of the aldehyde group. This is a "self-validating" system: if the solid forms, you have the aldehyde; if it doesn't, you don't.
Workflow Diagram
Caption: Figure 1. Bisulfite Adduct Purification Cycle. This method chemically separates the aldehyde from non-carbonyl impurities (e.g., phosphine oxides, bi-aryl byproducts).
Detailed Protocol:
-
Formation: Dissolve crude oil in a minimal amount of Ethanol (2-3 mL). Add 10 mL of saturated aqueous Sodium Bisulfite (
). Shake vigorously. -
Validation: A white/pale yellow precipitate should form within 10 minutes. This is the bisulfite adduct.[2][3][4]
-
Isolation: Filter the solid. Wash the filter cake with Diethyl Ether (
).-
Why? The impurities (starting bromide, homocoupled byproducts) stay in the ether. The product stays on the filter.
-
-
Regeneration: Suspend the solid in water. Add saturated Sodium Bicarbonate (
) or Carbonate ( ) until pH > 10. -
Extraction: The solid will dissolve and then liberate the free aldehyde as an oil/solid. Extract with Dichloromethane (DCM). Dry over
and concentrate.
Module 4: Data & Specifications
Product: 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde [5][6][7]
| Property | Specification | Notes |
| CAS Number | 52583-70-7 | |
| Molecular Weight | 228.20 g/mol | |
| Appearance | Pale yellow to tan solid | Darkens upon oxidation |
| Melting Point | 162 - 166 °C | Literature value [1] |
| Solubility | DCM, CHCl3, EtOAc | Poor in Hexanes/Water |
| Storage | 2-8°C, Inert Gas | Aldehydes oxidize in air |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][8][9][10] Retrieved from [Link]
-
Biotage. (2023).[9] How to Remove Palladium in Three Easy Steps. Retrieved from [Link]
-
University of Rochester. (n.d.). Bisulfite Workup for Removal or Purification of Aldehydes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemwhat.com [chemwhat.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
avoiding polymerization of pyridinecarboxaldehyde compounds
From the desk of the Senior Application Scientist
Welcome to the technical support guide for pyridinecarboxaldehyde compounds. As a versatile class of reagents, these aldehydes are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their utility is often challenged by a propensity to polymerize, leading to discoloration, solidification, and a significant loss of reactivity. This guide is designed to provide you, our fellow researchers and development professionals, with a clear understanding of the underlying instability and to offer practical, field-proven solutions to prevent, troubleshoot, and even reverse polymerization.
Part 1: Understanding the Instability of Pyridinecarboxaldehydes
At its core, the tendency of pyridinecarboxaldehydes to polymerize stems from the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom renders the aldehydic carbon highly electrophilic and thus susceptible to nucleophilic attack. This can initiate a chain reaction, especially in the presence of trace amounts of acid, base, or even water, leading to the formation of polyacetal-like structures. Older samples often appear brown due to these impurities.[2]
The stability of the three isomers (2-, 3-, and 4-pyridinecarboxaldehyde) varies due to electronic and steric effects. 4-Pyridinecarboxaldehyde is particularly notorious for its instability, as the para-position of the nitrogen atom provides maximal electron-withdrawing activation of the aldehyde. Conversely, the 2-isomer benefits from some steric hindrance from the adjacent nitrogen atom, slightly impeding the polymerization process.
Click to view the proposed polymerization initiation mechanism
}
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with these compounds.
Q1: My bottle of 4-pyridinecarboxaldehyde, which was a yellow liquid, has turned into a brown solid. What happened?
This is a classic case of polymerization. Over time, and often accelerated by exposure to air, light, or trace contaminants, the individual aldehyde molecules have reacted with each other to form a solid polymer.[3] The brown discoloration is indicative of degradation products.[2] The product is no longer suitable for most reactions without purification.
Q2: Is there a significant difference in stability between the 2-, 3-, and 4-isomers?
Yes. While all are susceptible to polymerization, 4-pyridinecarboxaldehyde is generally the least stable due to the strong electron-withdrawing effect of the nitrogen atom at the para-position. The 2-isomer is often more stable due to steric hindrance near the aldehyde group. The 3-isomer's stability is typically intermediate between the two.
Q3: Can I still use a bottle of pyridinecarboxaldehyde that has started to change color but hasn't solidified?
It is strongly discouraged. The color change indicates the presence of impurities and oligomers, which can interfere with your reaction, poison catalysts, and lead to inaccurate stoichiometry and lower yields. For best results, always use a fresh, clear (or pale yellow) aldehyde. If this is not possible, purification is necessary.
Q4: What is the best way to store pyridinecarboxaldehyde compounds to maximize shelf life?
Proper storage is the most effective preventative measure. The following conditions are recommended based on manufacturer safety data sheets and best practices:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[4][5][6] | Slows down the rate of polymerization and degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[4][7] | Prevents oxidation and exposure to atmospheric moisture. |
| Container | Tightly sealed, amber glass bottle | Protects from air/moisture and light, which can catalyze polymerization. |
| Inhibitors | Small amounts of radical inhibitors (e.g., hydroquinone) | Can be added by manufacturers to scavenge radicals that may initiate polymerization. |
Part 3: Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving problems when using pyridinecarboxaldehydes in your experiments.
Click to view the troubleshooting workflow
}
Problem: My reaction is giving a low yield, and I suspect the aldehyde is the problem.
-
Visual Inspection: First, check the aldehyde's appearance. If it is dark brown, highly viscous, or solidified, polymerization is the certain cause.
-
Purity Check (NMR/GC-MS): If the appearance is only slightly off-color, the purity should be checked. A simple ¹H NMR spectrum can quickly reveal the presence of the aldehyde proton (around 10 ppm) versus broad signals from the polymer. GC-MS can also confirm the presence of the monomer.
-
Solution: If polymerization is confirmed, the aldehyde must be purified or replaced.
Problem: My aldehyde polymerized during my reaction. What went wrong?
-
Incompatible Reagents: Strong acids or bases can catalyze polymerization.[7][8] Ensure your reaction conditions are neutral or that the aldehyde is added slowly to a well-stirred solution to avoid localized high concentrations of catalysts.
-
High Temperature: Elevated temperatures can accelerate polymerization.[9] If possible, run the reaction at a lower temperature.
-
Presence of Water: Ensure all solvents and reagents are anhydrous, as water can initiate the polymerization process.
Part 4: Experimental Protocols
Protocol 1: Purification of 2-Pyridinecarboxaldehyde via Bisulfite Adduct Formation
This method is effective for removing polymer and other non-aldehydic impurities.
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
Methodology:
-
Under a nitrogen atmosphere, dissolve 50 g of the crude 2-pyridinecarboxaldehyde in 250 mL of deionized, boiled water at 0°C (ice bath).[1][11]
-
Bubble sulfur dioxide (SO₂) gas through the solution until the precipitation of the bisulfite addition compound is complete.[1][11]
-
Quickly filter the solid precipitate and wash it with a small amount of cold water.
-
Transfer the solid to a flask containing 200 mL of 17% hydrochloric acid.[1][11]
-
Reflux the mixture under a nitrogen atmosphere until a clear solution is obtained. This step regenerates the aldehyde.[1][11]
-
Cool the solution and carefully neutralize it with sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
For highest purity, the resulting oil should be distilled under nitrogen.[1][11]
Protocol 2: Thermal Depolymerization of 4-Pyridinecarboxaldehyde
This protocol can be used to "crack" the polymer back to the monomer, which is then immediately distilled.
Safety First: This procedure involves heating under vacuum and should only be performed by trained personnel using appropriate safety shielding.
Methodology:
-
Place the solid, polymerized 4-pyridinecarboxaldehyde into a distillation flask equipped for vacuum distillation.
-
Heat the flask gently under vacuum. The exact temperature and pressure will depend on your specific setup, but a common starting point is heating the flask while monitoring the vacuum pressure.
-
The polymer will begin to break down, and the volatile monomer will distill over. The pure monomer should be collected in a receiving flask cooled in an ice bath.
-
Crucial Step: The collected, freshly distilled aldehyde is highly pure and thus very prone to re-polymerization. It should be used immediately or stored under inert gas in a freezer (2-8°C) for a very short period.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. [Link]
-
HPC Standards. (n.d.). 3-Pyridinecarboxaldehyde | 500-22-1. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-pyridinecarboxaldehyde oxime. [Link]
-
SLS Ireland. (n.d.). 4-Pyridinecarboxaldehyde, 97% | P62402-25G | SIGMA-ALDRICH. [Link]
-
Wang, Z., et al. (n.d.). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PMC. [Link]
- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
Levanchimica. (n.d.). 4-Pyridinecarboxaldehyde 97% 25 g Sigma-Aldrich. [Link]
- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
-
ACS Publications. (2025, April 4). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. 4-Pyridinecarboxaldehyde: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-Pyridinecarboxaldehyde 97 872-85-5 [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Pyridinecarboxaldehyde | 1121-60-4 [chemicalbook.com]
Technical Support Center: Managing Temperature Control in Nitrophenylpyridine Synthesis
Welcome to the technical support center for nitrophenylpyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of temperature control during these sensitive reactions. The following question-and-answer format directly addresses common issues and provides in-depth troubleshooting strategies to ensure safe, efficient, and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in nitrophenylpyridine synthesis?
A1: Precise temperature control is paramount for several reasons that directly impact reaction safety, yield, and purity. Many synthetic routes to nitrophenylpyridines involve highly exothermic steps, particularly during nitration.[1] Failure to manage the heat generated can lead to a dangerous situation known as thermal runaway, where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, equipment failure, and even an explosion.[1][2] Beyond the significant safety risks, temperature influences reaction kinetics, selectivity, and the formation of byproducts.[3][4] Inconsistent temperatures can lead to low yields, difficult purifications, and a final product that does not meet the required specifications.[4]
Q2: My nitration reaction to form a nitrophenylpyridine is showing a rapid, unexpected temperature increase. What should I do?
A2: An unexpected and rapid temperature rise during a nitration reaction is a serious indicator of a potential thermal runaway and requires immediate action.[1] First and foremost, if applicable, immediately stop the addition of any reagents, especially the nitrating agent.[1] Simultaneously, ensure your cooling system is operating at maximum capacity. If the temperature continues to rise uncontrollably, more drastic emergency measures may be necessary, such as quenching the reaction by adding a large volume of a cold, inert solvent, if your protocol allows for it. It is crucial to have a pre-determined emergency plan for such events. Once the situation is stabilized, a thorough investigation into the cause is necessary. This could include issues like an incorrect addition rate of the nitrating agent, failure of the cooling system, or inadequate stirring leading to localized "hotspots".[1]
Q3: I am observing the formation of significant byproducts in my Suzuki-Miyaura coupling reaction to synthesize a nitrophenylpyridine. Could temperature be the cause?
A3: Yes, temperature is a key parameter that can influence the formation of byproducts in Suzuki-Miyaura coupling.[5] A common side reaction is the homocoupling of the (4-nitrophenyl)boronic acid to form 4,4'-dinitrobiphenyl.[5] Optimizing the reaction temperature, often by lowering it, can favor the desired cross-coupling reaction over homocoupling.[5] Additionally, high temperatures can lead to catalyst decomposition, which appears as a black precipitate ("palladium black") and results in decreased reaction rate or stalling.[5] Therefore, careful control and optimization of the reaction temperature are crucial for minimizing byproduct formation and maximizing the yield of the desired nitrophenylpyridine.
Q4: How does temperature affect the regioselectivity of my nitrophenylpyridine synthesis?
A4: Temperature can have a significant impact on the regioselectivity of certain reactions used in nitrophenylpyridine synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions.[6][7] The activation energy for the formation of different regioisomers can vary, and by adjusting the temperature, you can favor the kinetic product (formed at lower temperatures) or the thermodynamic product (formed at higher temperatures).[6] It's essential to consult the literature for your specific reaction system to understand the relationship between temperature and regioselectivity. In some cases, a lower reaction temperature can significantly improve the ratio of the desired regioisomer.
Q5: What are some best practices for monitoring the internal temperature of my reaction?
A5: Accurate and continuous monitoring of the internal reaction temperature is critical.[1] Relying solely on the temperature of the external cooling/heating bath is insufficient, as it does not reflect the actual temperature of the reacting mixture, especially during highly exothermic or endothermic events. Best practices include:
-
Using a calibrated thermocouple or resistance temperature detector (RTD) probe immersed directly in the reaction mixture.
-
Ensuring the probe is positioned to measure a representative temperature, away from the vessel walls and in a well-mixed region.
-
Continuously logging the temperature data to observe trends and identify any deviations from the setpoint.
-
For larger scale reactions, multiple temperature probes may be necessary to detect any localized temperature gradients.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common temperature-related issues during nitrophenylpyridine synthesis.
Issue 1: Low or No Yield of the Desired Nitrophenylpyridine
Possible Cause 1: Reaction Temperature is Too Low
-
Causality: Many chemical reactions have a minimum activation energy that must be overcome for the reaction to proceed at a reasonable rate.[8] If the reaction temperature is too low, the rate of reaction may be so slow that little to no product is formed within a practical timeframe.
-
Troubleshooting Steps:
-
Consult the literature for the recommended temperature range for your specific reaction.
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress by a suitable analytical technique like TLC or HPLC.
-
Be cautious not to overshoot the optimal temperature, as this can lead to byproduct formation.
-
Possible Cause 2: Catalyst Deactivation at Elevated Temperatures
-
Causality: In metal-catalyzed reactions, such as Suzuki-Miyaura or Negishi couplings, the catalyst can be sensitive to high temperatures.[5] Excessive heat can lead to the agglomeration and precipitation of the catalyst (e.g., palladium black), rendering it inactive and halting the reaction.[5]
-
Troubleshooting Steps:
-
If you observe the formation of a black precipitate, it is a strong indication of catalyst decomposition.[5]
-
Attempt the reaction at a lower temperature.
-
Consider a slow addition of the catalyst or one of the coupling partners to maintain an active catalytic cycle.[5]
-
Investigate different ligand systems that may offer greater thermal stability.[5]
-
Issue 2: Formation of Significant Impurities or Byproducts
Possible Cause 1: Reaction Temperature is Too High
-
Causality: High reaction temperatures can provide sufficient energy to overcome the activation barriers for undesired side reactions, leading to the formation of impurities. In nitration reactions, this can lead to over-nitration, producing dinitropyridine derivatives.[9] In coupling reactions, it can promote homocoupling.[5]
-
Troubleshooting Steps:
-
Lower the reaction temperature. For nitrations, maintaining a consistently low and controlled temperature is crucial to favor mono-nitration.[9]
-
Implement a slow, dropwise addition of the nitrating agent or other reactive reagents to prevent localized temperature spikes.[9]
-
Monitor the reaction closely and stop it once the desired product is maximized, before significant byproduct formation occurs.[9]
-
Possible Cause 2: Poor Regioselectivity Due to Suboptimal Temperature
-
Causality: As discussed in the FAQs, temperature can influence which regioisomer is preferentially formed.[6][7] If you are obtaining a mixture of isomers, the reaction temperature may not be optimized for the desired product.
-
Troubleshooting Steps:
-
Review the literature to determine if the regioselectivity of your reaction is known to be temperature-dependent.[6]
-
Experiment with running the reaction at a lower temperature to favor the kinetically controlled product, or a higher temperature if the desired product is thermodynamically more stable. A systematic temperature screen is often necessary.
-
Issue 3: Reaction Stalls or is Incomplete
Possible Cause 1: Inefficient Heat Transfer
-
Causality: On a larger scale, inefficient heat transfer can lead to non-uniform temperature distribution within the reactor. Some parts of the reaction mixture may be at a lower temperature, causing the reaction to slow down or stall in those regions.
-
Troubleshooting Steps:
-
Ensure efficient and vigorous stirring to promote good mixing and uniform temperature distribution.
-
Check that the heating/cooling bath fluid is circulating effectively.
-
For viscous reaction mixtures, consider using a more powerful overhead stirrer.
-
Possible Cause 2: Exothermic Event Caused a Spike, Leading to Decomposition
-
Causality: A sudden, uncontrolled exotherm can raise the temperature to a point where starting materials, intermediates, or the final product decompose, leading to a stalled reaction and low yield.
-
Troubleshooting Steps:
-
Review your temperature log for any sharp increases.
-
If an exotherm is suspected, reduce the concentration of reactants or slow the addition rate of the limiting reagent.
-
Ensure your cooling system has the capacity to handle the heat generated by the reaction.
-
Data Presentation
Table 1: Typical Temperature Ranges for Key Reactions in Nitrophenylpyridine Synthesis
| Reaction Type | Substrates | Typical Temperature Range (°C) | Key Considerations |
| Nitration | Pyridine derivative, HNO₃/H₂SO₄ | 10 - 50[10] | Highly exothermic; requires careful cooling and slow addition of nitrating agent.[1] |
| Suzuki-Miyaura Coupling | Halopyridine, Nitrophenylboronic acid | 85 - 95[11] | Higher temperatures can lead to catalyst decomposition and homocoupling byproducts.[5] |
| Negishi Coupling | Halopyridine, Nitrophenylzinc reagent | Room Temperature[12] | Can often be run at lower temperatures than Suzuki-Miyaura coupling.[5] |
| Nucleophilic Aromatic Substitution (SNAr) | Chloroheteroarene, Thiol/Amine | Varies, can be low temperature with promoters[13] | Temperature can significantly impact regioselectivity.[6] |
Experimental Protocols
Protocol 1: Temperature-Controlled Nitration of a Pyridine Derivative
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
Pyridine derivative
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Thermometer/thermocouple
-
Addition funnel
Procedure:
-
Setup: Equip a three-neck flask with a magnetic stirrer, a thermometer or thermocouple probe positioned in the reaction mixture, and an addition funnel. Place the flask in an ice bath.
-
Substrate Addition: Charge the flask with the pyridine derivative and concentrated sulfuric acid. Stir the mixture and allow it to cool to the desired starting temperature (e.g., 10-20 °C).[10]
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Slow Addition: Slowly add the nitrating mixture dropwise to the stirred pyridine solution via the addition funnel.[9]
-
Temperature Monitoring and Control: Carefully monitor the internal temperature of the reaction. Adjust the addition rate and the cooling bath to maintain the temperature within the desired range (e.g., 40-50 °C after addition is complete).[10]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature. Monitor the progress of the reaction by TLC or GC-MS.[9]
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to a pH of 7-8.[9]
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Temperature Rise
Caption: Impact of temperature on key reaction parameters.
References
- BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine.
- BenchChem. (2025). Technical Support Center: Managing Nitration Reactions.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- ResearchGate. (2025, August 7). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- ACS Publications. (2021, August 31). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA).
- IJSART. (2016, August 8). Prediction of Runaway during the Nitration of DNT to TNT Mathematically-A Review.
-
Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Journal of Organic Chemistry, 78(10), 4834–4839. [Link]
-
ACS Publications. (2020, May 4). Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies. Retrieved from [Link]
- Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis.
- AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
-
ResearchGate. (n.d.). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How does temperature affect regiochemistry and stereochemistry? Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
- BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
-
Organic Syntheses Procedure. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. Retrieved from [Link]
Sources
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- 2. icheme.org [icheme.org]
- 3. lneya.com [lneya.com]
- 4. azom.com [azom.com]
- 5. benchchem.com [benchchem.com]
- 6. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectral characteristics of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde , a critical intermediate in the synthesis of functionalized terpyridine ligands and metallo-supramolecular drugs.
Unlike standard spectral libraries, this guide focuses on comparative structural elucidation . We analyze the product against its regiochemical isomers (4-nitrophenyl) and non-substituted analogues (phenyl) to provide researchers with a definitive method for verifying substitution patterns and purity.[1][2]
Key Technical Insight: The presence of the electron-withdrawing nitro group at the meta position of the phenyl ring creates a distinct deshielding pattern, separating the phenyl protons from the pyridine backbone signals—a resolution often lost in the unsubstituted analogue.
Structural Context & Comparative Baseline[1][2]
To validate the structure of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde (Target), one must compare it against its potential synthetic byproducts or isomers.[1][2]
| Compound | Role in Analysis | Key Structural Feature |
| Target (3-Nitro) | Primary Analyte | Meta-substituted nitro group induces specific splitting (singlet-like H-2').[1][2] |
| Isomer (4-Nitro) | Regio-Control | Para-substitution yields a symmetric AA'BB' system (distinct from Target).[1][2] |
| Analogue (Phenyl) | Electronic Baseline | Lacks nitro group; phenyl protons overlap significantly with pyridine protons.[1][2] |
| Precursor | Purity Standard | 6-Bromo-2-pyridinecarboxaldehyde (distinct lack of aromatic complexity).[1][2] |
Experimental Protocol
Synthesis Route (Context for Impurities)
The target is typically synthesized via Suzuki-Miyaura cross-coupling [1].[1][2] Understanding this route is essential for identifying specific impurities (e.g., homocoupled biphenyls or unreacted boronic acid).[1][2]
NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (recommended for aromatic resolution).
-
Solvent Selection: DMSO-d6 is superior to CDCl3 for this specific analyte.[1][2]
-
Reasoning: The aldehyde proton and the nitro-adjacent protons are acidic/polar. DMSO-d6 minimizes aggregation and provides sharper resolution of the aldehyde singlet, shifting it downfield away from aromatic noise [2].
-
-
Concentration: 5-10 mg in 0.6 mL solvent.
Spectral Analysis & Assignment Logic
The Aldehyde Region (10.0 – 10.2 ppm)[1]
-
Signal: Sharp Singlet (1H).
-
Shift:
10.15 ppm (approximate in DMSO-d6). -
Diagnostic Value: This peak confirms the integrity of the carbonyl group.[1][2] If a broad singlet appears upfield (~4.8 ppm) or a triplet (~5.5 ppm), it indicates reduction to the alcohol (common storage degradation) [3].[1][2]
The Aromatic Region (7.5 – 8.9 ppm)
This region contains 7 protons.[1][2] The challenge is distinguishing the Pyridine ring (3H) from the Nitrophenyl ring (4H) .[1][2]
The "Fingerprint" of the 3-Nitrophenyl Group
The nitro group is strongly electron-withdrawing, deshielding ortho and para protons.
-
H-2' (The "Isolated" Proton): Appears as a narrow triplet (often looks like a singlet) at the most downfield position (~8.8 - 8.9 ppm).[1][2] It is flanked by the pyridine ring and the nitro group.[3]
-
H-4' (Ortho to Nitro): Doublet of doublets/triplets, strongly deshielded (~8.4 - 8.6 ppm).[1][2]
-
H-5' (Meta to Nitro): Triplet (pseudo-triplet), typically the most upfield of the phenyl protons (~7.8 ppm).[1][2]
-
H-6' (Ortho to Pyridine): Doublet, overlaps with pyridine signals.[1][2]
The Pyridine Backbone
-
H-3, H-4, H-5: The pyridine protons typically appear as a multiplet system.[1][2] H-3 and H-5 are doublets, while H-4 is a triplet.[2]
-
Shift Logic: The aldehyde at position 2 and the aryl group at position 6 both deshield the ring, but the aldehyde effect is stronger on H-3.[1][2]
Comparative Data: Target vs. Alternatives
The following table contrasts the target molecule with its most common "confusion points" in synthesis.
| Feature | Target: 6-(3-Nitrophenyl)- | Alternative: 6-(4-Nitrophenyl)- | Alternative: 6-Phenyl- (Unsubstituted) |
| Aldehyde Shift | ~10.15 ppm (Singlet) | ~10.12 ppm (Singlet) | ~10.05 ppm (Singlet) |
| Key Aromatic Feature | H-2' Singlet-like peak at ~8.9 ppm.[1][2] | AA'BB' System (two distinct doublets) for the phenyl ring.[1][2] | Multiplet overlap ; difficult to distinguish phenyl/pyridine without 2D NMR. |
| Symmetry | Asymmetric (Complex splitting).[1][2] | Symmetric (Simplified splitting).[1][2] | Asymmetric but less dispersed.[1][2] |
| Electronic Effect | Strong deshielding of H-2' and H-4'.[1][2] | Strong deshielding of H-3'/H-5' (ortho to nitro).[1][2] | Minimal deshielding; signals clustered 7.4-8.0 ppm.[1][2] |
Visualizing the Assignment Logic
The following diagram illustrates the logical flow for assigning peaks and verifying regiochemistry, distinguishing the 3-nitro from the 4-nitro isomer.
Figure 1: Decision tree for distinguishing the target 3-nitrophenyl derivative from common isomers using 1H NMR splitting patterns.
Synthesis & Purity Verification Workflow
To ensure the NMR data is valid, the sample must be free of paramagnetic impurities (from Pd catalyst) and boronic acid residues.
Figure 2: Workflow for synthesis and purification to ensure NMR-ready samples, highlighting the removal of boronic acid contaminants.
Troubleshooting Common Anomalies
| Observation | Probable Cause | Corrective Action |
| Broad Aldehyde Peak | Water content in DMSO-d6 or rapid exchange.[1][2] | Dry sample; add molecular sieves to NMR tube.[1][2] |
| Extra Doublets (~7.5 ppm) | Unreacted Boronic Acid (Self-coupling).[1][2] | Wash solid with 10% Na2CO3; recrystallize.[1][2] |
| Missing Aldehyde Signal | Oxidation to Carboxylic Acid or reduction to Alcohol.[1][2] | Check IR for -COOH (broad O-H) or Alcohol (broad ~3400 cm-1).[1][2] |
| Broadening of All Peaks | Paramagnetic Pd(0) residue.[1][2] | Filter through a silica plug or Celite; use a scavenger resin.[1][2] |
References
-
Suzuki-Miyaura Coupling of Pyridines: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [1][2]
-
Solvent Effects in NMR (CDCl3 vs DMSO): Effect of varying ratios of solvent in the mixture of CDCl3 and DMSO-d6 on chemical shifts. [1][2]
-
Analysis of Nitro-Aldehyde Reduction Products: Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar (Benchtop NMR).
-
General Chemical Shifts of Nitrophenyl Groups: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles (Reference for Nitro-induced deshielding).
Sources
A Comparative Guide to the Efficacy of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Derivatives as Anticoagulant Agents
In the landscape of anticoagulant drug discovery, the pursuit of potent and selective inhibitors of key coagulation factors is paramount for developing safer and more effective therapies for thromboembolic disorders. This guide provides a comprehensive analysis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde derivatives, a class of compounds that has emerged with potential as inhibitors of coagulation Factor XIa and/or Factor IXa. We will delve into the synthesis, biological evaluation, and comparative efficacy of these molecules, offering field-proven insights for researchers and drug development professionals.
Introduction: Targeting the Coagulation Cascade
Thromboembolic diseases, such as stroke, deep vein thrombosis, and pulmonary embolism, are a leading cause of morbidity and mortality worldwide. A key focus of anticoagulant therapy is the inhibition of specific enzymes in the coagulation cascade to prevent the formation of fibrin clots. Among the promising targets are Factor XIa (FXIa) and Factor IXa (FIXa), serine proteases that play crucial roles in the amplification of the coagulation signal. Inhibitors of these factors are hypothesized to offer a significant therapeutic window, potentially reducing the risk of thrombosis without a corresponding increase in bleeding complications associated with broader-spectrum anticoagulants.
Derivatives of 6-phenyl-2-pyridinecarboxaldehyde have been identified as a promising scaffold for the development of such inhibitors. This guide will specifically assess the efficacy of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde and related analogs, providing a comparative framework based on available data.
Synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Derivatives
The synthesis of the core scaffold of these derivatives typically involves a multi-step process, beginning with the coupling of a substituted phenyl group to a pyridine ring, followed by functional group manipulations to introduce the carboxaldehyde moiety. The general synthetic route often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the C-C bond between the pyridine and phenyl rings.
A representative synthetic scheme is outlined below:
Figure 1: A general synthetic workflow for 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde.
Experimental Protocol: Synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
The following is a generalized protocol based on common organic synthesis methodologies.
Step 1: Suzuki Coupling
-
To a solution of 2-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as toluene or dioxane, add 3-nitrophenylboronic acid (1.2 eq) and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-methyl-2-(3-nitrophenyl)pyridine.
Step 2: Oxidation
-
Dissolve the 6-methyl-2-(3-nitrophenyl)pyridine (1.0 eq) in a suitable solvent like dioxane.
-
Add selenium dioxide (1.5 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the final product, 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde.
Comparative Efficacy: In Vitro Inhibition Data
The efficacy of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde derivatives as anticoagulants is primarily assessed through in vitro enzyme inhibition assays against target proteases like Factor XIa and Factor IXa. The half-maximal inhibitory concentration (IC50) is a key metric used for comparison.
| Compound ID (Example from Patent) | Target | IC50 (nM) |
| Example 1 | Factor XIa | < 100 |
| Example 2 | Factor XIa | < 100 |
| Example 3 | Factor IXa | < 500 |
| Example 4 | Factor XIa | < 100 |
Note: The data presented is illustrative of the potential of this chemical class and is derived from patent literature. Direct head-to-head comparative studies in peer-reviewed journals would be necessary for a definitive assessment of the 3-nitrophenyl derivative itself against other alternatives.
Mechanism of Action: Inhibition of the Coagulation Cascade
The therapeutic rationale for inhibiting Factor XIa and Factor IXa lies in their positions within the intrinsic pathway of the coagulation cascade. Inhibition of these factors is expected to dampen the amplification of thrombin generation, thereby preventing thrombosis.
Figure 2: Simplified diagram of the intrinsic coagulation pathway highlighting the inhibitory action of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde derivatives on Factor XIa and Factor IXa.
Experimental Protocol: Factor XIa Inhibition Assay
This protocol describes a typical chromogenic assay to determine the in vitro inhibitory activity of test compounds against human Factor XIa.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4).
-
Human Factor XIa: Reconstitute lyophilized enzyme in the assay buffer to a working concentration (e.g., 1 nM).
-
Chromogenic Substrate: Prepare a solution of a Factor XIa-specific chromogenic substrate (e.g., S-2366) in distilled water.
-
Test Compound: Prepare a stock solution of the 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde derivative in DMSO and perform serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the diluted test compound solution.
-
Add 50 µL of the Factor XIa solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to a control (DMSO without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde scaffold represents a promising starting point for the development of novel anticoagulants targeting Factor XIa and Factor IXa. The synthetic accessibility and the potent inhibitory activity reported for analogous compounds in patent literature underscore the potential of this chemical class.
Further research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents on both the pyridine and phenyl rings is necessary to optimize potency and selectivity.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be evaluated in animal models of thrombosis to assess their antithrombotic efficacy and bleeding risk.
-
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be critical for their development as oral therapeutics.
References
- Novel compounds and use thereof.
cross-referencing spectral data for 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
[1][2]
Executive Summary & Utility
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde serves as a specialized "push-pull" ligand precursor.[1][2] The electron-withdrawing nitro group at the meta position of the phenyl ring modulates the electronic density of the pyridine nitrogen, influencing the stability of subsequent metal complexes or Schiff bases.[1][2]
This guide provides a comparative spectral analysis to distinguish this specific isomer from its structural analogs (e.g., the 4-nitrophenyl isomer or the unsubstituted parent), ensuring precise structural assignment during drug development or catalyst synthesis.
Synthesis & Purification Workflow
To ensure spectral data integrity, the compound is best synthesized via a Suzuki-Miyaura Cross-Coupling protocol, which avoids the regioselectivity issues common in direct nitration methods.[2]
Protocol: Palladium-Catalyzed Coupling[1][2]
-
Precursors: 6-Bromo-2-pyridinecarboxaldehyde (1.0 eq) + 3-Nitrophenylboronic acid (1.1 eq).[1][2]
-
Base/Solvent: Na₂CO₃ (2.0 eq) in Toluene/Ethanol/Water (4:1:1).[1][2]
Purification Strategy (Self-Validating):
Comparative Spectral Analysis (The Core Directive)
A. 1H NMR Cross-Referencing (Diagnostic Shifts)
The validation logic relies on identifying the deshielding effects of the nitro group and the loss of symmetry compared to the parent 2-pyridinecarboxaldehyde.[1][2]
Solvent: CDCl₃ (referenced to 7.26 ppm).[1][2]
| Feature | Parent: 2-Pyridinecarboxaldehyde | Target: 6-(3-Nitrophenyl)-2-PCA | Diagnostic Rationale |
| Aldehyde (-CHO) | Singlet, ~10.10 ppm | Singlet, 10.15 – 10.22 ppm | The electron-deficient 3-nitrophenyl ring exerts a mild long-range withdrawing effect, slightly deshielding the aldehyde.[1][2] |
| Pyridine H-3 | Doublet, ~7.9 ppm | Doublet, ~8.0 – 8.1 ppm | Protons adjacent to the carbonyl are relatively stable but shift slightly downfield due to extended conjugation.[2] |
| Pyridine H-5 | Triplet/Multiplet, ~7.5 ppm | Doublet/Multiplet, ~7.8 ppm | The H-5 proton is no longer adjacent to a hydrogen (H-6) but to the aryl ring, altering its coupling pattern and shift. |
| Nitro-Aryl H-2' | Absent | Singlet (broad), ~8.9 – 9.0 ppm | Key Identifier: The proton between the Nitro and the Pyridine ring is heavily deshielded by both groups.[1][2] |
| Nitro-Aryl H-4' | Absent | Doublet, ~8.3 – 8.4 ppm | Ortho to the nitro group; significantly deshielded.[1][2] |
B. Infrared (IR) Spectroscopy Validation
Use IR to confirm the functional group integrity (Aldehyde + Nitro) without over-interpreting the fingerprint region.[1][2]
-
Carbonyl (C=O): Look for a sharp, strong band at 1705–1715 cm⁻¹ .[2] (Comparison: 2-PCA is ~1700 cm⁻¹; the aryl conjugation increases the wavenumber slightly).
-
Nitro (
): Two diagnostic bands are mandatory for confirmation: -
Validation Check: If the 1530/1350 bands are absent, the nitro group may have been reduced (e.g., to an amine) during synthesis or workup.
C. Mass Spectrometry (MS) Checkpoint
Visualization: Validation Workflow
The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the "Stop/Go" decision points based on spectral data.
Caption: Logical workflow for the synthesis and spectral validation of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde, emphasizing Critical Quality Attributes (CQAs) at each stage.
References
-
Suzuki, A. (2011).[1][2] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link
-
NIST Chemistry WebBook. "2-Pyridinecarboxaldehyde Spectral Data."[1][2] National Institute of Standards and Technology.[1][2] Accessed via .[1]
-
Santa Cruz Biotechnology. "6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde Product Specifications." SCBT. Accessed via .[1]
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Safety Operating Guide
Operational Guide: Safe Disposal of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
[1]
Executive Hazard Assessment
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is a heterobifunctional building block commonly used in Suzuki-Miyaura cross-coupling reactions.[1] Its disposal requires a nuanced understanding of its three reactive moieties: the aldehyde (oxidizable), the nitro group (energetic/oxidizer potential), and the pyridine ring (basic/NOx generator).[1]
Unlike common solvents, this compound presents a "hybrid" hazard profile. It is generally stable under ambient conditions but poses specific risks during waste consolidation if incompatible streams are mixed.
Chemical Profile & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 52583-70-7 | Use for waste manifesting.[1] |
| Physical State | Yellow Solid / Powder | Dust explosion hazard if dispersed; inhalation risk.[1] |
| Melting Point | 162-166 °C | High thermal stability, but requires high-temp incineration.[1] |
| Reactivity Class | Aromatic Aldehyde / Nitroarene | DO NOT mix with strong reducing agents (hydrides) or strong oxidizers.[1] |
| Key GHS Hazards | H315, H319, H335 | Irritant to eyes/skin/respiratory tract. Handle in fume hood. |
Pre-Disposal Stabilization & Segregation
Core Directive: The primary cause of laboratory waste accidents involving nitro-aromatics is improper segregation.[1] You must treat this compound as a Potential Energetic Source due to the nitro group, even though the pyridine ring stabilizes the molecule.
Critical Segregation Rules
-
No Strong Acids: The pyridine nitrogen is basic.[1] Mixing with strong acids (HCl, H₂SO₄) will generate heat (exotherm) and protonate the ring, potentially solubilizing the nitro-compound and altering its flash point or stability.
-
No Strong Reducing Agents: Segregate strictly from waste streams containing Borohydrides (NaBH₄), Lithium Aluminum Hydride (LAH), or active metals. The reduction of the nitro group is highly exothermic and can lead to runaway reactions in a waste drum.
-
No Oxidizing Acids: Do not mix with Nitric Acid or Chromic Acid.[1] The aldehyde group (-CHO) is susceptible to oxidation to the carboxylic acid, generating heat.
Recommended Packaging
-
Solid Waste: Double-bag in high-density polyethylene (HDPE) bags. Place inside a rigid secondary container (fiber or poly drum).
-
Solution Waste: If dissolved in organic solvent (e.g., DCM, Ethyl Acetate), ensure the solvent stream is compatible. Do not add to aqueous acid waste streams.[1]
Regulatory Classification (RCRA)
Applicable to US-based laboratories operating under 40 CFR.[1]
This compound is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic).[1] However, the generator must determine if it exhibits Characteristic Hazards :
-
Ignitability (D001): Unlikely for the pure solid (high MP), but highly probable if disposed of as a solution in flammable solvents.
-
Reactivity (D003): While mono-nitro aromatics are generally stable, they are precursors to energetic materials.[1] If the waste contains synthesis byproducts (e.g., polynitrated species), it may trigger D003.
-
Toxicity (D0xx): Unless a TCLP test proves leaching of regulated metals or specific organics (unlikely for this molecule), it typically defaults to Non-Regulated Chemical Waste destined for incineration.
Best Practice: Profile as "Waste Toxic Solids, Organic, n.o.s. (contains 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde)" for High-Temperature Incineration.[1]
Disposal Workflow & Decision Logic
The following self-validating workflow ensures the material is routed to the correct destruction facility (Rotary Kiln Incineration) rather than landfill or incompatible treatment.
Figure 1: Decision logic for waste stream segregation. Note the strict separation of halogenated and non-halogenated solvents if the compound is in solution, as this affects incinerator parameters.
Emergency Spill Response Protocol
Scenario: A 5g bottle of solid powder drops and shatters in the main aisle.
-
Evacuate & Ventilate: Clear the immediate area.[1] The dust is a respiratory irritant (H335).
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 (or P100) particulate respirator.
-
Wet Method (Critical): Do NOT dry sweep.[1] Dry sweeping generates dust.
-
Cover the spill with paper towels dampened with inert solvent (e.g., mineral oil or water if compatible with flooring).
-
Ideally, use a dedicated "Chem-Sorb" pad.[1]
-
-
Collection: Scoop the damp mass into a wide-mouth jar.
-
Decontamination: Wipe the surface with a mild soapy solution (pH 7-9).[1] Avoid strong acidic cleaners which may react with the pyridine ring residues.
-
Disposal: Label the debris jar as "Hazardous Waste: Debris contaminated with Nitro-Pyridine Aldehyde."
References
-
PubChem. (n.d.).[1] Compound Summary: 6-(3-Nitrophenyl)pyridine-2-carboxaldehyde.[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Government Publishing Office. (2023).[1] 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Electronic Code of Federal Regulations. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
